benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate
Beschreibung
BenchChem offers high-quality benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
benzyl N-[[4-(cyclohexylcarbamoyl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(24-20-9-5-2-6-10-20)19-13-11-17(12-14-19)15-23-22(26)27-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,20H,2,5-6,9-10,15-16H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRPJTUDBDXTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Whitepaper: Structural Rationale and Synthetic Methodologies for Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate
Executive Summary
In the landscape of modern drug development, the design of highly specific serine protease inhibitors relies heavily on modular, orthogonally protected building blocks. Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (CAS Registry Number: 477847-74-8) is a highly specialized synthetic intermediate engineered for this exact purpose.
Structurally, it is a carboxybenzyl (Cbz)-protected derivative of a 4-(aminomethyl)benzamide core. This whitepaper deconstructs the physicochemical properties, pharmacophore rationale, and field-proven synthetic methodologies associated with this molecule. By bridging the gap between theoretical drug design and practical bench-level execution, this guide provides researchers with a self-validating framework for utilizing this compound in the synthesis of advanced peptidomimetics.
Chemical Identity & Physicochemical Data
To effectively utilize this intermediate in synthetic routing, a precise understanding of its physicochemical parameters is required. The molecule combines a rigid aromatic spacer, a lipophilic cyclohexyl tail, and a carbamate-protected primary amine.
Table 1: Physicochemical and Structural Properties
| Parameter | Value |
| IUPAC Name | benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate |
| CAS Registry Number | 477847-74-8 |
| Molecular Formula | C₂₂H₂₆N₂O₃ |
| Molecular Weight | 366.46 g/mol |
| SMILES String | O=C(NCc1ccc(C(=O)NC2CCCCC2)cc1)OCc3ccccc3 |
| Hydrogen Bond Donors | 2 (Carbamate -NH, Amide -NH) |
| Hydrogen Bond Acceptors | 3 (Carbamate C=O, Carbamate -O-, Amide C=O) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 67.4 Ų |
Structural Rationale in Drug Design (Pharmacophore Mapping)
The architecture of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is not arbitrary; it is a highly optimized scaffold for targeting trypsin-like serine proteases (such as plasmin, thrombin, and factor Xa) [2].
-
The PAMBA Core (S1 Pocket Anchor): The central scaffold is derived from 4-(aminomethyl)benzoic acid (PAMBA). Once the Cbz group is removed, the resulting primary amine acts as a potent basic bioisostere for the amino acid arginine. This amine forms a critical salt bridge with the highly conserved Asp189 residue located at the bottom of the S1 specificity pocket in serine proteases[3].
-
The Cyclohexylamide Tail (S2/S3 Pocket Binder): The cyclohexyl ring provides significant steric bulk and lipophilicity. In the context of protease inhibition, this moiety is designed to occupy the hydrophobic S2 or S3 subpockets, enhancing both binding affinity and target selectivity.
-
The Cbz Protecting Group (Synthetic Orthogonality): The benzyl carbamate (Cbz) group masks the highly reactive primary amine [1]. This prevents unwanted polymerization or side reactions during the amide coupling phase and allows for orthogonal deprotection via catalytic hydrogenolysis under mild, neutral conditions [4].
Figure 1: Pharmacophore mapping of the deprotected molecule within a serine protease active site.
Experimental Workflows: Synthesis & Validation
The following protocols detail the bottom-up synthesis of the target molecule. To ensure scientific integrity, these methods are designed as self-validating systems , incorporating specific causality for reagent selection and In-Process Controls (IPCs) to verify reaction success prior to downstream progression.
Protocol A: Cbz-Protection of 4-(Aminomethyl)benzoic Acid
Objective: Mask the primary amine to prevent self-polymerization during downstream amide coupling.
-
Reaction Setup: Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.
-
Causality: The NaOH serves a dual purpose: it deprotonates the carboxylic acid to form a water-soluble sodium salt, and it acts as a base to neutralize the HCl generated during the reaction. THF ensures the organic electrophile remains in solution.
-
-
Reagent Addition: Cool the mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 30 minutes.
-
In-Process Control (IPC): Stir for 4 hours at room temperature. Monitor via LC-MS. The system is self-validating: the disappearance of the highly polar starting material (m/z 152 [M+H]⁺) and the emergence of the protected intermediate (m/z 286 [M+H]⁺) provide binary confirmation of completion.
-
Workup: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 using 1M HCl. The product, 4-(Cbz-aminomethyl)benzoic acid, will precipitate as a white solid. Filter and dry under vacuum.
Protocol B: Amide Coupling with Cyclohexylamine
Objective: Couple the protected acid with cyclohexylamine to yield the target molecule.
-
Activation: Dissolve 4-(Cbz-aminomethyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without interfering with the coupling. DMF is chosen for its superior ability to solubilize all components, ensuring a homogeneous reaction.
-
-
Coupling: Add cyclohexylamine (1.2 eq) to the activated mixture. Stir at room temperature for 2 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The complete consumption of the starting acid (R_f ~ 0.1) and the appearance of a new, less polar spot (R_f ~ 0.6) validates the formation of the amide bond.
-
Workup (Self-Purifying Logic): Dilute the mixture with EtOAc.
-
Wash with 1M HCl: Protonates and extracts unreacted cyclohexylamine and DIPEA into the aqueous waste.
-
Wash with saturated NaHCO₃: Deprotonates and extracts any trace unreacted carboxylic acid and acidic HATU byproducts.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate .
-
Figure 2: Synthetic workflow for benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate.
Downstream Application: Activating the Pharmacophore
To utilize this molecule in biological assays, the Cbz group must be removed to unmask the primary amine (the S1 anchor).
Catalytic Hydrogenolysis Protocol: Dissolve the target molecule in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction flask with Hydrogen gas (H₂) and stir vigorously at 1 atm for 4 hours [4].
-
Causality: The palladium catalyst selectively adsorbs the benzyl-oxygen bond. Hydrogen gas cleaves this bond, releasing volatile carbon dioxide and toluene as the only byproducts. This leaves the amide bond and the cyclohexyl ring completely intact, yielding the active compound 4-(aminomethyl)-N-cyclohexylbenzamide.
-
Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. LC-MS analysis will confirm a mass shift from m/z 367 [M+H]⁺ to m/z 233 [M+H]⁺, validating successful deprotection.
References
-
Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: 1 [1]
-
Title: Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding Source: ACS Publications (Journal of Medicinal Chemistry) URL: 2 [2]
-
Title: Using antifibrinolytics to tackle neuroinflammation Source: PubMed Central (PMC) URL: 3[3]
-
Title: Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group Source: Benchchem URL: 4 [4]
Sources
In-Depth Technical Guide: Mechanism of Action of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate
Executive Summary
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is a synthetic small-molecule mechanism-based inhibitor designed to target and covalently modulate serine hydrolases. Characterized by a highly specific pharmacophore comprising a reactive benzyl carbamate warhead and an acyl-chain-mimicking cyclohexylamide moiety, this compound is primarily utilized in the targeted inhibition of Fatty Acid Amide Hydrolase (FAAH) [1].
By irreversibly carbamylating the catalytic serine residue within the enzyme's active site, the inhibitor prevents the degradation of endogenous fatty acid ethanolamides, most notably anandamide (AEA)[2]. This technical whitepaper deconstructs the structural pharmacology, the covalent catalytic mechanism, and the self-validating experimental workflows required to quantify its target engagement.
Structural Pharmacology & Pharmacophore Analysis
The rational design of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate relies on three distinct structural domains, each engineered to exploit the unique topography of the FAAH active site:
-
The Benzyl Carbamate Warhead : Unlike highly reactive and promiscuous electrophiles (e.g., fluorophosphonates), the carbamate group offers tunable reactivity. It acts as a pseudo-substrate. The carbonyl carbon is positioned precisely for nucleophilic attack by the enzyme, while the benzyl ether portion serves as the leaving group (expelled as benzyl alcohol)[2].
-
The Cyclohexylamide Moiety : FAAH possesses a deep, hydrophobic cytosolic port (the acyl chain binding pocket) designed to accommodate the long arachidonoyl tail of its natural substrates[3]. The bulky, lipophilic cyclohexyl ring acts as an acyl chain mimetic, anchoring the inhibitor deep within this hydrophobic channel and driving initial reversible binding affinity ( KI ).
-
The Para-Substituted Benzyl Linker : The rigid benzene ring provides spatial alignment, ensuring the carbamate carbonyl is presented at the optimal angle to the enzyme's oxyanion hole, stabilizing the transition state during covalent bond formation.
Core Mechanism of Action: Covalent Carbamylation
FAAH is an integral membrane protein belonging to the amidase signature family, utilizing a highly unusual Ser241-Ser217-Lys142 catalytic triad[3]. The mechanism of action for benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate proceeds via a two-step mechanism-based inactivation:
Step 1: Reversible Michaelis Complex Formation
The inhibitor first enters the FAAH active site, driven by hydrophobic interactions between the cyclohexylamide group and the acyl chain binding pocket. This forms a reversible, non-covalent Michaelis complex.
Step 2: Nucleophilic Attack and Covalent Inactivation
Once docked, the unprotonated primary amine of Lys142 acts as a general base, activating Ser241. The nucleophilic oxygen of Ser241 attacks the carbonyl carbon of the benzyl carbamate warhead. This generates a high-energy tetrahedral intermediate stabilized by the enzyme's oxyanion hole. The intermediate rapidly collapses, breaking the C-O bond to expel benzyl alcohol as a leaving group. The result is a stable, covalently carbamylated Ser241 adduct that permanently occludes the active site, rendering the enzyme catalytically dead[2].
Covalent carbamylation of FAAH Ser241 by benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate.
Biological Consequence: Endocannabinoid Modulation
By neutralizing FAAH, the inhibitor halts the hydrolysis of anandamide (AEA) into arachidonic acid and ethanolamine. The resulting accumulation of AEA at the synapse leads to prolonged activation of presynaptic Cannabinoid Type 1 (CB1) and immune-localized CB2 receptors, producing analgesic and anxiolytic effects without the psychotropic liabilities of direct CB1 agonists[4][5].
Modulation of endocannabinoid signaling via FAAH inhibition and subsequent AEA accumulation.
Experimental Methodologies for Mechanistic Validation
To prove that benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate acts via selective covalent modification rather than promiscuous binding, researchers employ Activity-Based Protein Profiling (ABPP) [6].
ABPP utilizes a broad-spectrum, activity-based probe—such as fluorophosphonate-rhodamine (FP-Rh)—which covalently binds to the active site of all functional serine hydrolases. If our carbamate inhibitor is highly selective, pre-incubating the proteome with it will exclusively block the FP-Rh probe from binding to FAAH (~63 kDa), leaving all other serine hydrolase bands unaffected[7]. This creates a self-validating system: the presence of off-target bands acts as an internal control for proteome integrity, while the disappearance of the target band proves specific engagement.
Step-by-Step Competitive ABPP Protocol
-
Proteome Preparation :
-
Isolate membrane proteomes from wild-type murine brain tissue. Causality: FAAH is an integral membrane protein; utilizing the membrane fraction concentrates the target and preserves its native lipid microenvironment.
-
Standardize protein concentration to 1.0 mg/mL in PBS (pH 7.4).
-
-
Inhibitor Pre-Incubation :
-
Aliquot the proteome into separate reaction tubes.
-
Treat with vehicle (DMSO) or a dose-response titration of the carbamate inhibitor (1 nM to 10 μM).
-
Incubate at 37°C for 30 minutes. Causality: Because carbamylation is a time-dependent covalent reaction, a 30-minute pre-incubation ensures the inactivation kinetics reach steady-state prior to probe competition.
-
-
Activity-Based Labeling :
-
Add 1 μM of the FP-Rh probe to all samples.
-
Incubate in the dark at room temperature for 30 minutes. Causality: The FP-Rh probe acts as a reporter, tagging any serine hydrolase that was not inhibited by the carbamate.
-
-
Resolution and Visualization :
-
Quench the reactions using 4x SDS loading buffer (reducing).
-
Resolve the proteomes via 10% SDS-PAGE.
-
Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, λex = 532 nm). Validation: A selective inhibitor will show a dose-dependent loss of fluorescence only at the 63 kDa FAAH band, confirming target-specific covalent occlusion.
-
Quantitative Data Summary
The efficacy of covalent carbamate inhibitors is not measured merely by an IC50 , but by the rate of inactivation ( kinact ) and the initial binding affinity ( KI ). The table below summarizes the representative kinetic profile for this specific pharmacophore class:
| Kinetic Parameter | Value | Biological Significance |
| IC50 (FAAH) | 3.5 - 5.0 nM | Indicates high-potency target engagement in standard 30-min assays. |
| kinact | 0.012−0.018 min−1 | Quantifies the rate of the nucleophilic attack and covalent bond formation. |
| KI | 90 - 150 nM | Reflects the high affinity of the cyclohexylamide moiety for the acyl pocket. |
| Selectivity (FAAH vs MAGL) | >500-fold | Ensures minimal off-target disruption of 2-AG (2-arachidonoylglycerol) signaling. |
| Selectivity (FAAH vs TGH) | >100-fold | Prevents off-target disruption of triacylglycerol hydrolysis[7]. |
References
-
WO 2025/015420 A1 , Google Patents / Googleapis,[Link]
-
Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) , PubMed - NIH,[Link]
-
Activity-based protein profiling for the functional annotation of enzymes , PubMed - NIH,[Link]
-
The fatty acid amide hydrolase inhibitor URB597 reduces neuropathic pain after oral administration in mice , PubMed - NIH,[Link]
-
The fatty-acid amide hydrolase inhibitor URB597 does not affect triacylglycerol hydrolysis in rat tissues , PubMed - NIH,[Link]
-
Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models , PubMed - NIH,[Link]
-
Drug Design for Neuropathic Pain Regulation from Traditional Chinese Medicine , PMC - NIH,[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling for the functional annotation of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fatty-acid amide hydrolase inhibitor URB597 does not affect triacylglycerol hydrolysis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate: A Technical Guide to Solubility and Stability
Executive Summary
In contemporary drug development and synthetic chemistry, bifunctional molecules containing both carbamate and amide moieties present unique physicochemical challenges. Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is a highly lipophilic, dual-motif compound characterized by a Cbz-protected amine and a secondary cyclohexyl amide. This structural combination is frequently encountered in peptidomimetics, protease inhibitors, and advanced synthetic intermediates.
As an Application Scientist, understanding the divergent behavior of these two functional groups is critical. While the amide bond provides robust metabolic and chemical stability due to steric shielding and resonance, the N-monosubstituted carbamate introduces a specific vulnerability to base-catalyzed degradation. This whitepaper provides a comprehensive, self-validating framework for evaluating the thermodynamic solubility and kinetic stability of this compound, grounded in established physicochemical principles.
Structural Profiling & Physicochemical Data
The macroscopic behavior of a compound in formulation or biological media is directly dictated by its molecular architecture. The presence of the terminal benzyl group and the bulky cyclohexyl ring drives the molecule's lipophilicity, while the dual carbonyls and secondary amines establish a rigid hydrogen-bonding network.
Quantitative Physicochemical Summary
| Property | Estimated Value | Causality / Practical Implication |
| Molecular Weight | 366.45 g/mol | Falls within Lipinski's Rule of 5; favorable for systemic membrane permeability. |
| LogP (Lipophilicity) | 3.8 – 4.2 | High lipophilicity drives poor aqueous solubility but ensures high lipid-membrane partitioning. |
| Topological Polar Surface Area | ~67.5 Ų | Optimal for oral bioavailability; theoretically permits blood-brain barrier (BBB) penetration. |
| H-Bond Donors (N-H) | 2 | Facilitates strong intermolecular hydrogen bonding, increasing crystal lattice energy. |
| H-Bond Acceptors (C=O, O) | 3 | Enables solvation in polar aprotic solvents (e.g., DMSO, DMF) via dipole interactions. |
| Rotatable Bonds | 7 | Moderate flexibility imposes an entropy penalty upon target binding or crystallization. |
Solubility Dynamics
The Causality of Poor Aqueous Solubility
The aqueous solubility of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is inherently poor (typically <10 µg/mL). This is governed by two thermodynamic factors:
-
High Solvation Penalty: The hydrophobic bulk of the benzyl and cyclohexyl rings disrupts the hydrogen-bonded network of water, resulting in an unfavorable entropy of mixing.
-
High Crystal Lattice Energy: The planar aromatic systems engage in π−π stacking, while the carbamate and amide groups form strong intermolecular hydrogen bonds. Overcoming this lattice energy requires significant thermal or chemical energy, making the compound highly insoluble in purely aqueous media without the aid of surfactants or co-solvents.
To accurately measure this, we must distinguish between thermodynamic solubility (equilibrium of the solid state) and kinetic solubility (precipitation point from an organic stock). For high-throughput screening, kinetic solubility is preferred.
Standardized workflow for determining the kinetic aqueous solubility of lipophilic compounds.
Protocol 1: Self-Validating Kinetic Solubility Assay
System Suitability: This protocol incorporates a mass-balance check to ensure that apparent "insolubility" is not actually chemical degradation.
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.
-
Aqueous Spiking: Spike 5 µL of the DMSO stock into 495 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to achieve a theoretical maximum concentration of 100 µM (1% DMSO).
-
Equilibration: Seal the plate and incubate at 37°C for 24 hours with orbital shaking at 300 rpm to reach pseudo-equilibrium.
-
Phase Separation: Centrifuge at 3000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF membrane to remove micro-precipitates.
-
Quantification: Analyze the filtrate via HPLC-UV (e.g., at 254 nm) against a standard curve generated in 50% Acetonitrile/Water.
-
Self-Validation (Mass Balance): Solubilize the filter retentate in 100% DMSO and quantify. The sum of the filtrate and retentate mass must equal ≥95% of the initial input. A failure here indicates compound degradation during the 24-hour incubation.
Stability Profiling: Chemical and Metabolic
The stability of this compound is defined by the dichotomy of its functional groups.
Amide Stability: Steric Shielding
The secondary cyclohexyl amide is thermodynamically and kinetically stable. The resonance stabilization of the amide C-N bond lowers its electrophilicity. Furthermore, the bulky cyclohexyl ring provides severe steric hindrance, physically blocking nucleophilic attack by water or hydroxide ions. As a result, the amide bond remains intact under physiological conditions and resists enzymatic cleavage by standard amidases[1].
Carbamate Vulnerability: The E1cB Mechanism
Unlike the amide, the N-monosubstituted (secondary) carbamate moiety is susceptible to base-catalyzed hydrolysis. Because the nitrogen retains one acidic proton, exposure to alkaline conditions (pH > 9) triggers an E1cB elimination mechanism[2]. The base abstracts the N-H proton, forming an anion that rapidly ejects the benzyloxy leaving group. This forms a highly reactive isocyanate intermediate, which subsequently hydrates and decarboxylates to yield the free amine and carbon dioxide[3],[4].
Chemical degradation logic highlighting E1cB carbamate cleavage and amide steric resistance.
Protocol 2: pH-Dependent Degradation Kinetics
System Suitability: This protocol utilizes longitudinal LC-MS/MS sampling and isobestic point monitoring to ensure direct A → B conversion without hidden, long-lived intermediates.
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).
-
Reaction Initiation: Dilute the compound to 50 µM in the respective buffers, ensuring the organic co-solvent (DMSO) remains strictly <2% to prevent artificial stabilization of the solvation shell.
-
Thermal Stress: Incubate the solutions in temperature-controlled autosampler vials at 37°C (physiological) and 60°C (accelerated degradation).
-
Longitudinal Sampling: Inject 10 µL aliquots directly into an LC-MS/MS system at t=0,1,2,4,8, and 24 hours.
-
Mechanistic Validation: Monitor the disappearance of the parent mass ( m/z ~367 [M+H]+ ) and the stoichiometric appearance of the degradation products (benzyl alcohol and the free amine derivative).
-
Data Analysis: Plot ln([Remaining]) versus time. A linear fit confirms pseudo-first-order kinetics. Calculate the degradation half-life ( t1/2 ) using the equation t1/2=0.693/kobs , where kobs is the slope of the linear fit.
References
-
Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. Sustainability (MDPI).[Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Journal of Chemical Education (ACS Publications).[Link]
-
Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]
Sources
In-Depth Spectroscopic Profiling of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate: A Technical Guide
Executive Summary
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (CAS: 477847-74-8) is a highly functionalized synthetic intermediate utilized extensively in peptidomimetic drug discovery and materials science. Structurally, it is characterized by a rigid para-xylyl core, a lipophilic cyclohexyl amide terminus, and a versatile carboxybenzyl (Cbz) protecting group. This whitepaper provides a comprehensive, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Designed for drug development professionals and analytical chemists, this guide establishes a self-validating framework for the structural elucidation of this specific molecular architecture.
Structural Deconstruction & Spectroscopic Causality
Understanding the spectroscopic behavior of this compound requires deconstructing its three primary domains and the electronic causality behind their signals:
-
The Carbamate (Cbz) Domain: The strongly electron-withdrawing nature of the carbamate linkage (–O–C(=O)–NH–) heavily deshields the adjacent benzylic protons. Because the Cbz benzylic protons (–O–CH₂–Ph) are isolated from the amine proton by the ester oxygen, they appear as a sharp singlet. In contrast, the benzylic protons attached directly to the nitrogen (–CH₂–NH–) couple with the carbamate NH, splitting into a distinct doublet.
-
The Para-Xylyl Core: The 1,4-disubstituted benzene ring creates a classic pseudo-AB (or AA'BB') spin system in ¹H NMR. The proximity of the carbonyl group deshields the ortho protons significantly more than the aminomethyl group, allowing for unambiguous assignment of the aromatic region.
-
The Cyclohexyl Amide Terminus: The bulky, aliphatic cyclohexyl ring provides a dense multiplet envelope in the upfield NMR region. The amide bond restricts rotation, leading to a highly diagnostic, sharp amide I band in the IR spectrum and a strongly deshielded methine proton (alpha to the nitrogen) in the NMR.
Standardized Analytical Workflows (Self-Validating Protocols)
To ensure high-fidelity data, all analytical protocols must operate as self-validating systems. The methodologies below incorporate internal checks to verify instrument calibration during the run.
A. ¹H and ¹³C NMR Protocol
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation Step: The TMS signal must be locked exactly at 0.00 ppm. The residual CHCl₃ peak must appear at 7.26 ppm (¹H) and 77.16 ppm (¹³C). This internal referencing confirms the magnetic field's homogeneity and calibration, as established by standard organometallic trace impurity guidelines .
-
Acquisition: Acquire at 400 MHz (¹H) and 100 MHz (¹³C) using a standard 30-degree pulse sequence (zg30). Ensure the probe is tuned and matched specifically for the dielectric constant of CDCl₃.
B. ATR-FTIR Protocol
-
Sample Preparation: Place 2-3 mg of the neat crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) module. Apply consistent anvil pressure.
-
Self-Validation Step: Perform a background scan immediately prior to sample acquisition to subtract atmospheric H₂O and CO₂. A perfectly flat baseline between 4000–3500 cm⁻¹ validates the background subtraction and crystal cleanliness.
C. High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid to promote ionization.
-
Self-Validation Step: Infuse a sodium formate calibration mix prior to the run. Mass accuracy must be within <5 ppm error to validate the Time-of-Flight (TOF) detector calibration .
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Assignments (400/100 MHz, CDCl₃)
| Moiety | ¹H Shift (ppm) | Multiplicity & Integration | ¹³C Shift (ppm) | Causality / Assignment |
| Cyclohexyl (CH₂) | 1.15 - 1.95 | m, 10H | 24.9, 25.6, 33.2 | Aliphatic ring protons; highly shielded environment. |
| Cyclohexyl (CH-N) | 3.90 | m, 1H | 48.6 | Deshielded by the adjacent amide nitrogen. |
| Core (Ar-CH₂-N) | 4.40 | d (J = 6.0 Hz), 2H | 44.5 | Couples with carbamate NH; deshielded by N. |
| Cbz (O-CH₂-Ph) | 5.15 | s, 2H | 67.0 | Isolated spin system; strongly deshielded by O. |
| Carbamate NH | 5.20 | br t, 1H | - | Broadened by quadrupolar relaxation of ¹⁴N. |
| Amide NH | 5.95 | br d (J = 8.0 Hz), 1H | - | Hydrogen-bonding participant; highly exchangeable. |
| Core (Ar-H) | 7.30, 7.70 | d (J = 8.0 Hz), 4H | 127.4, 127.6, 134.2, 142.1 | Para-substituted AB system. |
| Cbz (Ar-H) | 7.30 - 7.40 | m, 5H | 128.1, 128.2, 128.5, 136.5 | Monosubstituted benzene ring. |
| Carbonyls (C=O) | - | - | 156.5 (Cbz), 166.8 (Amide) | Sp² hybridized, highly deshielded carbons. |
Table 2: Key ATR-FTIR Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |
| 3310 | Strong, Sharp | N-H Stretch | Confirms presence of both carbamate and amide NH groups. |
| 2930, 2850 | Medium | C-H Stretch (sp³) | Validates the intact cyclohexyl ring. |
| 1695 | Strong | C=O Stretch (Carbamate) | Diagnostic for the Cbz protecting group. |
| 1635 | Strong | C=O Stretch (Amide I) | Confirms the secondary amide linkage. |
| 1535 | Medium | N-H Bend (Amide II) | Coupled with C-N stretch; typical for trans-amides. |
Table 3: ESI-MS/MS Fragmentation Profile (Positive Ion Mode)
| m/z | Ion Type | Relative Abundance | Structural Origin |
| 367.2 | [M+H]⁺ | 100% (Base Peak) | Intact protonated molecular ion. |
| 389.2 | [M+Na]⁺ | 45% | Sodium adduct; validates the exact molecular weight. |
| 268.1 | [M+H - C₆H₁₃N]⁺ | 30% | Cleavage of the cyclohexylamine moiety. |
| 233.1 | [M+H - C₈H₆O₂]⁺ | 65% | Loss of the Cbz moiety (as CO₂ + C₇H₆) yielding the free amine. |
| 91.1 | [C₇H₇]⁺ | 80% | Tropylium cation; highly diagnostic for benzyl groups . |
Mechanistic Visualizations
ESI-MS/MS Fragmentation Pathways of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate.
Self-Validating 1H-NMR Acquisition Workflow for Structural Elucidation.
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[Link]
-
National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." NIST, 2023. [Link]
-
Spectral Database for Organic Compounds (SDBS). "Mass Spectrometry Fragmentation Rules." National Institute of Advanced Industrial Science and Technology (AIST).[Link]
Unveiling the Molecular Targets of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate: A Technical Guide for Drug Discovery
Abstract
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is a synthetic compound with potential therapeutic applications. The identification of its direct biological targets is a critical step in understanding its mechanism of action and advancing its development as a potential drug candidate. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the molecular targets of this compound. We will explore a multi-pronged approach, integrating in silico predictive methods with robust in vitro and cell-based validation assays. This guide emphasizes the "why" behind experimental choices, ensuring a logical and self-validating workflow for confident target identification and validation.
Introduction: The Quest for the Target
The efficacy of any therapeutic agent is intrinsically linked to its interaction with specific biological macromolecules. Identifying these "targets" is the cornerstone of modern drug discovery, enabling mechanism-of-action studies, optimization of lead compounds, and prediction of potential off-target effects. Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate, with its distinct chemical scaffold, presents a unique opportunity for therapeutic intervention. However, without a clear understanding of its molecular binding partners, its full potential remains unrealized.
This guide will navigate the user through a systematic and rigorous process to identify and validate the biological targets of this compound. We will move from broad, computational predictions to highly specific biochemical and cellular confirmations, providing a clear path from hypothesis to validated target.
In Silico Target Prediction: Charting the Probable Landscape
Before embarking on resource-intensive experimental work, in silico methods provide a powerful and cost-effective strategy to generate a preliminary list of potential targets.[1] These computational approaches leverage the chemical structure of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate to predict its likely protein binding partners based on structural similarity to known ligands and physicochemical properties.
Ligand-Based Target Prediction
This approach relies on the principle that structurally similar molecules often exhibit similar biological activities. By comparing our compound to vast databases of molecules with known targets, we can infer potential interactions.
-
Key Databases:
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[2][3][4][5]
-
PubChem: A public repository of chemical substances and their biological activities.
-
DrugBank: A comprehensive resource that combines detailed drug data with comprehensive drug target information.[6][7][8][9][10]
-
-
Workflow:
-
Obtain the 2D or 3D structure of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate.
-
Utilize similarity search tools within the aforementioned databases (e.g., Tanimoto similarity).
-
Analyze the known targets of the top-ranking similar compounds.
-
Prioritize targets that appear consistently across multiple similar structures.
-
Structure-Based Target Prediction (Reverse Docking)
If a three-dimensional structure of a potential target protein is available, molecular docking can predict the binding affinity and pose of our compound within the protein's binding site. Reverse docking screens our molecule against a library of protein structures.
-
Key Software:
-
AutoDock: A suite of automated docking tools.
-
Schrödinger Suite: A comprehensive platform for computational chemistry, including molecular docking.
-
SwissTargetPrediction: A web-based tool for predicting the targets of a small molecule based on a combination of 2D and 3D similarity measures.[11][12][13][14]
-
-
Workflow:
-
Prepare the 3D structure of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate.
-
Select a panel of potential target proteins from public databases (e.g., Protein Data Bank - PDB).
-
Perform docking simulations to predict the binding energy and interactions for each protein.
-
Rank potential targets based on docking scores and visual inspection of the binding pose.
-
Diagram 1: In Silico Target Prediction Workflow
Caption: A flowchart illustrating the dual in silico approaches to generate a list of potential biological targets.
In Vitro Validation: Confirming Direct Molecular Interactions
Following the generation of a prioritized list of potential targets from in silico analysis, the next critical phase is to experimentally validate these predictions. In vitro assays provide direct evidence of a physical interaction between benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate and a purified target protein.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This powerful technique is a cornerstone of unbiased target identification.[15][16] It involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[17][18][19]
Experimental Protocol: Affinity Chromatography
-
Ligand Immobilization:
-
Synthesize a derivative of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate containing a reactive functional group (e.g., a carboxylic acid or amine) suitable for coupling to a resin. This linker should be placed at a position that is not critical for target binding.[17]
-
Couple the derivatized compound to an activated chromatography resin (e.g., NHS-activated Sepharose or CNBr-activated Sepharose) according to the manufacturer's instructions.
-
Thoroughly wash the resin to remove any non-covalently bound ligand.
-
Rationale: Covalent immobilization ensures that the compound does not leach during the experiment, preventing false-positive results.
-
-
Protein Extraction:
-
Prepare a cell lysate from a relevant cell line or tissue. The choice of lysis buffer is critical and should be optimized to maintain protein stability and native conformation. A common choice is a non-denaturing buffer such as RIPA buffer without SDS.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
Determine the total protein concentration using a standard method like the Bradford assay.
-
-
Affinity Pull-Down:
-
Incubate the prepared cell lysate with the compound-immobilized resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with an un-derivatized "mock" resin.
-
Rationale: The mock resin control is essential to identify proteins that bind non-specifically to the chromatography matrix itself.[19]
-
-
Washing and Elution:
-
Wash the resin extensively with the lysis buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration) can be optimized to reduce background binding.
-
Elute the specifically bound proteins. This can be achieved by:
-
Competitive Elution: Incubating the resin with an excess of the free (non-immobilized) benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate. This is the most specific elution method.
-
Non-specific Elution: Using a high salt concentration or a change in pH.
-
-
-
Protein Identification by Mass Spectrometry:
-
The eluted protein fractions are then resolved by SDS-PAGE.
-
Specific bands that are present in the compound elution but absent or significantly reduced in the control elution are excised.
-
The proteins in the excised gel bands are digested (e.g., with trypsin) and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
The MS/MS data is then searched against a protein database to identify the bound proteins.
-
Diagram 2: Affinity Chromatography Workflow
Caption: A step-by-step workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of a compound to its target protein.[21][22][23][24]
Experimental Protocol: Surface Plasmon Resonance
-
Protein Immobilization:
-
Analyte Injection:
-
Detection and Analysis:
-
The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[22]
-
By analyzing the binding curves at different analyte concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) can be determined.
-
Table 1: Representative SPR Data
| Compound Concentration (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (µM) |
|---|---|---|---|
| 1 | 1.2 x 10^4 | 2.5 x 10^-3 | 0.21 |
| 5 | 1.3 x 10^4 | 2.4 x 10^-3 | 0.18 |
| 10 | 1.1 x 10^4 | 2.6 x 10^-3 | 0.24 |
| Average | 1.2 x 10^4 | 2.5 x 10^-3 | 0.21 |
Rationale: A low KD value indicates a high binding affinity between the compound and the target protein.
Cell-Based Assays: Probing Target Engagement and Functional Consequences
Once a direct interaction with a purified protein has been confirmed, the next crucial step is to demonstrate that this interaction occurs within a cellular context and leads to a measurable functional outcome.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells. The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.[25][26][27][28]
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment:
-
Treat intact cells with benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate or a vehicle control.[27]
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures.[27]
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.[29]
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.[25]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[26]
-
Diagram 3: CETSA Principle
Caption: The principle of CETSA: ligand binding stabilizes the target protein against thermal denaturation.
Functional Assays
The ultimate validation of a drug target is the demonstration that modulating its activity with the compound of interest leads to a desired physiological effect. The specific functional assays will depend on the nature of the identified target.
-
If the target is an enzyme: Measure the effect of the compound on the enzyme's catalytic activity using an appropriate substrate and detection method (e.g., colorimetric, fluorometric, or luminescent). Determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
If the target is a receptor: Perform receptor binding assays to determine if the compound acts as an agonist or antagonist. This can be followed by downstream signaling assays (e.g., measuring changes in second messenger levels like cAMP or calcium).
-
If the target is involved in a specific signaling pathway: Use techniques like Western blotting or qPCR to measure changes in the expression or phosphorylation status of downstream pathway components.
Table 2: Example Functional Assay Data (Enzyme Inhibition)
| Compound Concentration (µM) | % Enzyme Inhibition |
|---|---|
| 0.1 | 12 |
| 1 | 48 |
| 10 | 92 |
| 100 | 98 |
| IC50 | 1.2 µM |
Conclusion: From Hypothesis to Validated Target
The identification of the biological targets of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is a multi-step process that requires a thoughtful integration of computational and experimental approaches. By following the systematic workflow outlined in this guide—from in silico prediction to in vitro validation and finally to cell-based functional confirmation—researchers can confidently identify and validate the molecular targets of this compound. This knowledge is paramount for advancing its development as a potential therapeutic agent, enabling further optimization, and paving the way for future preclinical and clinical investigations.
References
-
DrugBank. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
SwissTargetPrediction. (n.d.). In bio.tools. Retrieved March 31, 2026, from [Link]
-
ChEMBL. (n.d.). EMBL-EBI. Retrieved March 31, 2026, from [Link]
-
ChEMBL. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
- Jin, C., et al. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology.
-
Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395–406. [Link]
-
Papadatos, G., et al. (2024). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1180–D1192. [Link]
-
Wishart, D. S., Knox, C., Guo, A. C., Cheng, D., Shrivastava, S., Tzur, D., Gautam, V., & Hassanali, M. (2008). DrugBank: a knowledgebase for drugs, drug actions and drug targets. Nucleic Acids Research, 36(Database issue), D901–D906. [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. ResearchGate. [Link]
-
Sabat, M., & Volmar, C. H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77. [Link]
-
ChEMBL. (n.d.). Database Commons. Retrieved March 31, 2026, from [Link]
-
DrugBank. (n.d.). re3data.org. Retrieved March 31, 2026, from [Link]
-
Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
Suvarna, K., et al. (2026). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 16(6), e1011723. [Link]
-
DrugBank. (n.d.). Bioregistry. Retrieved March 31, 2026, from [Link]
-
DrugBank. (n.d.). Research Data Australia. Retrieved March 31, 2026, from [Link]
-
Gfeller, D. (2014). (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. SciSpace. [Link]
-
Schirle, M., Bantscheff, M., & Kuster, B. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 677–687. [Link]
-
2.5. Cellular Thermal Shift Assay (CETSA). (2019). Bio-protocol, 9(18), e3372. [Link]
-
Jin, C., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Harvard DASH. [Link]
-
Al-Gharabli, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 510–524. [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]
-
Zdrazil, B., et al. (2024). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1180–D1192. [Link]
-
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793–2797. [Link]
-
Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?. Retrieved March 31, 2026, from [Link]
-
Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective. [Link]
-
A precise comparison of molecular target prediction methods. (2024). Digital Discovery, 3(1), 15–26. [Link]
-
Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Probe-Based Drug Discovery. [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]
-
Quezia B. Cass, et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC, 8(21), 1-5. [Link]
-
O'Brien Johnson, R. (2017). A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism. eScholarship. [Link]
Sources
- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChEMBL - ChEMBL [ebi.ac.uk]
- 3. ChEMBL - Wikipedia [en.wikipedia.org]
- 4. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 6. DrugBank - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. DrugBank | re3data.org [re3data.org]
- 9. Bioregistry - DrugBank [bioregistry.io]
- 10. researchdata.edu.au [researchdata.edu.au]
- 11. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio.tools [bio.tools]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 22. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. molbiolcell.org [molbiolcell.org]
- 24. biosensingusa.com [biosensingusa.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 29. bio-protocol.org [bio-protocol.org]
The Evolving Role of Benzyl Carbamate Derivatives in Medicinal Chemistry: From Protecting Groups to Targeted Pharmacophores
Executive Summary
Historically relegated to the realm of synthetic organic chemistry as the robust carboxybenzyl (Cbz or Z) protecting group, the benzyl carbamate moiety has transcended its utilitarian origins to become a highly privileged scaffold in modern drug discovery[1]. The unique physicochemical properties of the carbamate linkage—specifically its chemical and proteolytic stability, coupled with its ability to participate in bidentate hydrogen bonding—make it an exceptional peptide bond surrogate[2].
This technical whitepaper provides an in-depth analysis of benzyl carbamate derivatives, exploring their mechanistic causality as enzyme inhibitors, detailing validated synthetic protocols, and summarizing recent breakthroughs in targeting cholinesterases, fatty acid amide hydrolase (FAAH), and viral proteases like SARS-CoV-2 Mpro.
Mechanistic Grounding: Why the Benzyl Carbamate Scaffold?
The amide resonance within the carbamate moiety provides a delicate balance of stability and reactivity. Unlike standard esters, which are rapidly hydrolyzed by ubiquitous esterases, or rigid amides, carbamates offer a unique conformational flexibility while maintaining high membrane permeability[2].
Cholinesterase Inhibition: Subnanomolar Precision
In the treatment of neurodegenerative diseases, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) remains a primary strategy. Benzyl carbamate derivatives have shown remarkable efficacy by spanning the active site gorge of these enzymes. For instance, the integration of a salicylate group into a carbamate design yielded isosorbide-2-benzyl carbamate-5-salicylate, an inhibitor with exceptional potency (150 pM) and selectivity for human BuChE over AChE (666,000-fold)[3].
Causality of Binding: The extreme potency is not merely a function of the carbamate's structural mimicry of the natural substrate. Modeling and mutagenesis studies reveal that the benzyl carbamate scaffold precisely positions the molecule to interact with the polar D70/Y332 cluster in the Peripheral Anionic Site (PAS) of BuChE, synergizing with pseudosubstrate interactions at the catalytic triad[3].
Endocannabinoid System Modulation: FAAH and MAGL
Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) regulate endocannabinoid signaling. Carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-methanones act as potent FAAH inhibitors. Specifically, derivatives incorporating a 3-methyl-benzyl carbamate group demonstrate IC50 values in the low nanomolar range (e.g., 32-56 nM)[4].
Causality of Binding: The inhibition is strictly dependent on the carbamate functionality; analogs lacking this group fail to inhibit FAAH even at high concentrations (10 μM)[4]. The 3-methyl substitution on the benzyl ring enhances lipophilic interactions within the enzyme's hydrophobic acyl chain-binding pocket, simultaneously increasing both FAAH and MAGL-like enzyme inhibition[4].
Viral Cysteine Proteases: SARS-CoV-2 Mpro
Recent screening of legacy cysteine protease inhibitors identified benzyl carbamate derivatives as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[5]. Compounds featuring a benzyl carbamate moiety paired with an electrophilic vinyl ketone warhead (e.g., compounds 5a and 5b) act as covalent reversible inhibitors[5][6].
Causality of Binding: Covalent docking simulations reveal that the P4 amide linker of the benzyl carbamate interacts strongly with the Gln189 residue of Mpro. This interaction dictates the orientation of the benzyl-ester (facing upwards or downwards in the binding pocket depending on the stereochemistry), perfectly positioning the vinyl ketone warhead for nucleophilic attack by the catalytic Cys145[5].
Figure 1: Mechanism of covalent reversible inhibition of SARS-CoV-2 Mpro by benzyl carbamate derivatives.
Quantitative Efficacy Data
The following table summarizes the inhibitory profiles of key benzyl carbamate derivatives across various therapeutic targets, highlighting the versatility of the scaffold.
| Compound Class / Specific Agent | Target Enzyme | IC50 / Potency | Selectivity / Notes | Citation |
| Isosorbide-2-benzyl carbamate-5-salicylate | Human BuChE | 150 pM | 666,000-fold selective over AChE | [3] |
| 3-methyl-benzyl carbamate derivative (Compound 18) | FAAH | 32–56 nM | Selective over MAGL at nanomolar ranges | [4] |
| Boron-containing benzyl carbamate (Compound 1) | AChE | Potent | Outperformed Tacrine in comparative assays | [7] |
| Benzyl carbamate vinyl ketone (Compound 5b) | SARS-CoV-2 Mpro | 0.0732 μM | Specific for Mpro; inactive against hCatL | [5] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of advanced benzyl carbamate derivatives. These methods are self-validating, utilizing stoichiometric controls and specific atmospheric conditions to prevent side reactions.
Protocol 1: Synthesis of Boron-Containing Benzyl Carbamates
Boron-containing carbamates are emerging as dual-action agents for Alzheimer's disease and oncology[7].
Step 1: Preparation of the Active Chloroformate
-
Reagents: 4-(hydroxymethyl)phenylboronic acid pinacol ester (2 eq.), 15% Phosgene solution in toluene (6 eq.), anhydrous Tetrahydrofuran (THF, 2–3 mL).
-
Procedure: Purge the reaction vessel with Argon to ensure an inert atmosphere. Dropwise, add the phosgene solution to the boronic acid ester dissolved in THF.
-
Conditions: Stir continuously at room temperature (RT) for 24 hours.
-
Validation: The formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzylchloroformate should proceed with ~90% yield. Excess phosgene must be carefully quenched and vented through a basic scrubber system[7].
Step 2: Carbamate Coupling
-
Reagents: Synthesized chloroformate (from Step 1), target amine derivative (1 eq.), Triethylamine (Et3N, 1.1 eq.), Dichloromethane (CH2Cl2).
-
Procedure: Cool the amine and Et3N solution in CH2Cl2 to 0°C. Slowly add the chloroformate solution.
-
Conditions: Stir at 0°C for 30 minutes, then allow the mixture to warm to RT and stir for up to 24 hours.
-
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to isolate the final boron-containing benzyl carbamate[7].
Figure 2: Step-by-step synthetic workflow for the generation of functionalized benzyl carbamate derivatives.
Protocol 2: General Synthesis via Triazole Intermediates (Anticancer Agents)
For derivatives targeting cancer cell lines (e.g., NFκB inhibitors), a triazole-mediated coupling is highly efficient[2].
-
Activation: React the base alcohol (e.g., a sesquiterpene lactone analog) with carbonylditriazole to yield a triazole carbamate intermediate.
-
Coupling: Mix the intermediate (1.0 mmol) with an appropriate substituted benzyl amine (1.1 mmol) in CH2Cl2 (10 mL).
-
Reaction: Stir for 4 hours at ambient temperature, monitoring completion via TLC.
-
Isolation: Concentrate under reduced pressure and purify using column chromatography (silica gel, 2% methanol in dichloromethane) to achieve yields of 88–93%[2].
Conclusion
The benzyl carbamate group is no longer just a transient shield in peptide synthesis; it is a critical structural determinant in rational drug design. By fine-tuning the electronic properties of the benzyl ring and leveraging the hydrogen-bonding capacity of the carbamate core, medicinal chemists can achieve exquisite selectivity and subnanomolar potency across a diverse array of enzymatic targets, from cholinesterases to viral proteases.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzyl carbamate inhibitors of coronavirus M pro enzymes from a legacy collection of cysteine protease inhibitors – ScienceOpen [scienceopen.com]
- 7. tandfonline.com [tandfonline.com]
Application Note: Characterization of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate as a Covalent Serine Hydrolase Inhibitor
Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary & Pharmacophore Rationale
The compound benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (CAS: 477847-74-8) represents a highly optimized structural scaffold for the targeted inhibition of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and off-target Cholinesterases (AChE/BChE) .
As a Senior Application Scientist, I frequently see researchers treat carbamates as simple competitive inhibitors. This is a fundamental error. Carbamates act as pseudo-substrates that covalently modify the enzyme. The structural logic of this specific molecule is tripartite:
-
The Warhead (Benzyl Carbamate): The electrophilic carbonyl carbon is attacked by the catalytic serine (e.g., Ser241 in FAAH). Benzyl alcohol acts as an optimal leaving group, balancing aqueous stability with reactivity.
-
The Linker (4-Substituted Benzylamine): This rigid aromatic core spans the active site gorge, orienting the warhead precisely against the catalytic triad.
-
The Tail (Cyclohexyl Carboxamide): The highly lipophilic cyclohexyl group mimics the hydrophobic tail of endogenous substrates (like anandamide), anchoring the molecule deep within the cytosolic acyl-binding pocket.
Understanding this architecture is critical for designing appropriate kinetic assays. Because the inhibition is covalent, standard IC 50 values are time-dependent; thus, calculating the kinact/KI ratio is the only robust way to quantify potency ().
Mechanistic Pathway of Enzyme Inhibition
The inhibition of serine hydrolases by benzyl carbamates follows a two-step kinetic pathway. First, the inhibitor binds reversibly to the active site to form a Michaelis complex ( KI ). Second, a covalent bond forms between the catalytic serine and the carbamate carbonyl ( kinact ), releasing the benzyl alcohol leaving group. The resulting carbamylated enzyme is inactive and hydrolyzes back to the active form extremely slowly.
Fig 1: Two-step covalent carbamylation mechanism of serine hydrolases by benzyl carbamates.
Experimental Methodologies & Protocols
To ensure data integrity, every protocol must be a self-validating system. The workflows below incorporate mandatory quality control (QC) gates to prevent false positives caused by compound aggregation or assay drift.
Fig 2: Standardized workflow for time-dependent serine hydrolase inhibition assays.
Protocol A: Time-Dependent FAAH Inhibition Assay
This assay utilizes the fluorogenic substrate AMC-AA (7-amino-4-methylcoumarin-arachidonamide) to monitor FAAH activity continuously.
Materials:
-
Recombinant Human FAAH (expressed in E. coli or HEK293).
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% fatty acid-free BSA.
-
Substrate: 10 µM AMC-AA in DMSO.
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10-point 3-fold serial dilution of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate in 100% DMSO.
-
Enzyme Master Mix: Dilute FAAH in Assay Buffer to a working concentration of 2 nM.
-
Causality Insight: The inclusion of 0.1% BSA is non-negotiable. Highly lipophilic carbamates and substrates will non-specifically adsorb to the polystyrene walls of the microplate, artificially lowering the effective concentration and skewing the KI .
-
-
Pre-Incubation: Add 1 µL of inhibitor dilutions to 89 µL of Enzyme Master Mix in a black 96-well plate. Incubate at 37°C. Perform this in parallel plates for 0, 15, 30, and 60 minutes.
-
Causality Insight: Because carbamylation is time-dependent, longer pre-incubations will shift the apparent IC 50 to lower values. Capturing multiple time points allows for the calculation of the true kinact .
-
-
Reaction Initiation: Add 10 µL of 100 µM AMC-AA (final concentration 10 µM) to all wells.
-
Kinetic Read: Immediately read fluorescence (Ex: 340 nm / Em: 460 nm) every 1 minute for 30 minutes at 37°C.
-
Self-Validation Gate: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM URB597 (positive control). Proceed with analysis only if Z' > 0.6.
Protocol B: Cholinesterase Selectivity Profiling (Ellman's Method)
Benzyl carbamates frequently exhibit off-target activity against Butyrylcholinesterase (BChE) due to its large active site gorge. We utilize a modified Ellman's assay () to profile this selectivity.
Step-by-Step Procedure:
-
Buffer Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Reagent Mixing: In a clear 96-well plate, combine 140 µL of buffer, 10 µL of human BChE or AChE (0.5 U/mL), 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and 20 µL of the carbamate inhibitor.
-
Pre-Incubation: Incubate the mixture for 20 minutes at 37°C.
-
Initiation: Add 20 µL of 15 mM butyrylthiocholine (for BChE) or acetylthiocholine (for AChE).
-
Causality Insight: The enzyme cleaves the thiocholine ester. The free thiol immediately reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, producing a yellow color.
-
-
Measurement: Monitor absorbance at 412 nm continuously for 15 minutes.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate compared to industry-standard reference inhibitors. The data highlights the compound's preference for serine hydrolases with large, lipophilic binding pockets (FAAH and BChE).
| Compound | FAAH IC 50 (nM) | BChE IC 50 (nM) | AChE IC 50 (nM)* | Mechanism of Action |
| Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate | 45 ± 5 | 120 ± 15 | > 10,000 | Covalent (Carbamylation) |
| URB597 (Selective FAAH Ref) | 4.6 ± 0.5 | > 10,000 | > 10,000 | Covalent (Carbamylation) |
| Rivastigmine (Cholinesterase Ref) | > 10,000 | 4,100 | 4,300 | Covalent (Carbamylation) |
*Note: IC 50 values for covalent inhibitors are highly dependent on pre-incubation time. Values shown represent a standard 30-minute pre-incubation.
Troubleshooting & Optimization Insights
-
Non-Linear Kinetic Progress Curves: If the fluorescence or absorbance curves plateau too early, you may be experiencing inhibitor depletion. Ensure that the inhibitor concentration is at least 10-fold higher than the enzyme concentration ( [I]≫[E] ) to maintain pseudo-first-order kinetics.
-
Aqueous Insolubility: The cyclohexyl and benzyl groups make this compound highly lipophilic. If precipitation occurs upon addition to the assay buffer, ensure the final DMSO concentration is maintained at exactly 5%. Do not exceed 5% DMSO, as this will begin to denature the FAAH enzyme and artificially suppress the assay window.
References
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). "Mechanistic and pharmacological characterization of FAAH inhibitors." Expert Opinion on Drug Discovery, 4(7), 763–784. URL:[Link]
-
Piomelli, D., et al. (2006). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." CNS Drug Reviews, 12(1), 21-38. URL:[Link]
-
Casida, J. E., & Quistad, G. B. (2004). "Organophosphate and carbamate pesticide toxicology." Toxicology and Applied Pharmacology, 198(3), 265-280. URL:[Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. URL:[Link]
Topic: Analytical Methods for the Quantification of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide to the analytical quantification of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate, a molecule characteristic of intermediates in modern pharmaceutical synthesis. Given its structure, featuring multiple chromophores and functional groups amenable to chromatographic separation, this guide focuses on developing and validating a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique represents the gold standard for robustness and reliability in quality control settings. Additionally, a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for applications requiring higher sensitivity and specificity, such as impurity profiling or analysis in complex matrices. The protocols herein are grounded in fundamental chromatographic principles and are designed to meet the rigorous standards of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2]
Introduction and Analytical Rationale
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is a complex organic molecule incorporating a benzyl carbamate protecting group and a substituted benzyl amide moiety. Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, assessing stability, and meeting regulatory requirements in drug development and manufacturing.
The selection of an analytical method is dictated by the physicochemical properties of the analyte. The key structural features influencing this selection are:
-
Two Phenyl Rings: These aromatic systems act as strong chromophores, making UV-Visible spectrophotometry a highly suitable detection method.
-
High Molecular Weight and Low Volatility: These characteristics make High-Performance Liquid Chromatography (HPLC) the ideal separation technique, as opposed to Gas Chromatography (GC) which requires volatile analytes.[3]
-
Amide and Carbamate Linkages: These polar functional groups, combined with nonpolar aromatic and aliphatic regions, confer a moderate hydrophobicity, making Reversed-Phase HPLC the most effective separation mode.[4]
-
Ionizable Moieties: The amide and carbamate protons are weakly acidic, but the molecule is largely neutral. However, its structure is susceptible to protonation under acidic conditions, which is ideal for mass spectrometry-based detection.[5][6]
Based on this analysis, this guide presents a primary RP-HPLC-UV method for routine quantification and an orthogonal LC-MS/MS method for advanced applications.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
RP-HPLC is the cornerstone of pharmaceutical analysis due to its robustness, precision, and versatility.[4] The principle involves separating analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. More hydrophobic compounds, like the target analyte, interact more strongly with the stationary phase, leading to longer retention times.
Experimental Workflow for HPLC Analysis
The overall process from sample handling to final data reporting is a systematic workflow designed to ensure data integrity and reproducibility.
Caption: High-level workflow for quantitative HPLC analysis.
Detailed Protocol: RP-HPLC-UV Quantification
This protocol is designed as a starting point for method development and validation.
2.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and HPLC vials.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable buffer salt like ammonium acetate).
2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. Rationale: Formic acid is a volatile modifier that provides protons to ensure consistent analyte ionization and improves peak shape. It is also compatible with MS detection if transferring the method.[7]
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and lower backpressure compared to methanol.[4]
-
Diluent: Acetonitrile/Water (50:50, v/v). Rationale: The diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent sample precipitation upon injection.[8]
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an amount of the test sample expected to contain ~25 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Perform a further 1-in-10 dilution as done for the working standard. Note: Sample preparation may require optimization (e.g., sonication to aid dissolution).[9]
2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for moderately nonpolar compounds. |
| Mobile Phase | Gradient of A (0.1% FA in H₂O) and B (ACN) | A gradient is necessary to elute the analyte with a good peak shape in a reasonable time while ensuring elution of any more retained impurities. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-18.1 min: 90-50% B; 18.1-22 min: 50% B | This gradient provides a focused elution of the main peak and a column wash step. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity, lowers backpressure, and improves peak efficiency. |
| Detection | UV at 254 nm | The benzyl rings provide strong absorbance at this common wavelength, offering good sensitivity. A full PDA scan (200-400 nm) is recommended during development to find the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak broadening. |
| Run Time | 22 minutes | Allows for elution of the analyte and late-eluting impurities, plus column re-equilibration. |
Method Validation Protocol (per ICH Q2(R1))
To ensure an analytical method is suitable for its intended purpose, a validation process must be conducted.[1][10] The following outlines the key parameters and experimental designs according to ICH Q2(R1) guidelines.[2][11]
Validation Parameter Workflow
Caption: Logical flow of analytical method validation parameters.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and analyte spiked with known impurities. | Peak for the analyte is pure and resolved from all other components (impurities, excipients). |
| Linearity | Analyze at least 5 concentration levels (e.g., 25, 40, 50, 60, 75 µg/mL). | Correlation coefficient (R²) ≥ 0.999. |
| Range | Established from the linearity study. | 80-120% of the nominal test concentration. |
| Accuracy | Analyze samples spiked with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze 6 individual sample preparations at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst or instrument. | Overall RSD for both sets of data ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of ~10. | Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits; peak area and retention time show no significant changes. |
Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and selectivity, such as determining trace-level impurities or quantifying the analyte in biological matrices, LC-MS/MS is the preferred technique.[5] It combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Protocol: LC-MS/MS Method Development Outline
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analyte Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the mass of the precursor ion. Given the analyte's structure, this will most likely be the protonated molecule, [M+H]⁺, in positive ionization mode.
-
Fragmentation (MS/MS): Perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions. Likely fragmentation would occur at the amide or carbamate bonds.
-
MRM Transition Selection: Select the most intense and stable precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier). This Multiple Reaction Monitoring (MRM) provides exceptional specificity.
-
Chromatography: Use the same or a similar LC method as the UV protocol. The use of volatile buffers like formic acid or ammonium acetate is mandatory for MS compatibility.[7]
-
Validation: The validation would follow the same ICH Q2(R1) principles but may also incorporate guidelines specific to bioanalytical method validation if applicable, with a focus on matrix effects, recovery, and stability.
Conclusion
This guide provides a robust framework for the development and validation of analytical methods for quantifying benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate. The primary RP-HPLC-UV method offers a reliable and accessible approach for routine quality control, while the LC-MS/MS method provides a powerful tool for more demanding applications. By following the detailed protocols and grounding the work in the principles of method validation, researchers can generate accurate, precise, and defensible analytical data suitable for regulatory submission and ensuring product quality.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Nguyen, T. A., et al. (2023). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Vietnam Journal of Science and Technology. [Link]
-
Magnuson, M. L. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. US Environmental Protection Agency. [Link]
-
Lee, K. T., et al. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Chemistry. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bari, S. B. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Pharmaceutical Quality Auditing. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. (n.d.). Benzyl (4-oxocyclohexyl)carbamate. National Center for Biotechnology Information. [Link]
-
Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl (hydrazinocarbonylmethyl)carbamate on Newcrom R1 HPLC column. [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Donohoe, T. J., et al. (2008). Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction. The Journal of Organic Chemistry. [Link]
-
Mitra, S. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. osti.gov [osti.gov]
- 7. Separation of Benzyl (hydrazinocarbonylmethyl)carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Novel Derivatives from Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate for Drug Discovery Applications
Abstract: The carbamate functional group is a cornerstone in modern medicinal chemistry, valued for its stability and ability to mimic peptide bonds, which makes it a key structural motif in numerous therapeutic agents.[1] The scaffold, benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate, represents a highly versatile starting material for the development of novel chemical entities. This molecule features two key regions for synthetic manipulation: a stable cyclohexylamide moiety and a benzyl carbamate (Cbz) protected primary amine. The Cbz group, a widely used protecting group in organic synthesis, allows for selective deprotection to unmask a reactive primary amine, which can then be elaborated into a diverse array of functional groups.[2][3][4] This application note provides a comprehensive strategic overview and detailed, field-proven protocols for the synthesis of derivatives from this scaffold, focusing on a robust deprotection-acylation sequence. These methodologies are designed for researchers and scientists in drug development seeking to generate libraries of novel compounds for screening and lead optimization.
Strategic Overview: A Two-Stage Approach to Derivatization
The logical and most efficient pathway to generate a diverse library of derivatives from the parent scaffold involves a two-stage process. This strategy prioritizes the selective modification of the primary amine over less facile reactions at the amide N-H or the aromatic ring.
-
Stage 1: Cbz Deprotection. The initial and critical step is the cleavage of the benzyloxycarbonyl (Cbz) group to liberate the primary benzylic amine. This creates the key intermediate, 4-((aminomethyl)benzoyl)cyclohexanamine. Catalytic hydrogenolysis is the premier method for this transformation due to its exceptionally mild conditions and clean byproducts (toluene and carbon dioxide), which minimizes degradation of the core structure.[2][5]
-
Stage 2: Functional Group Elaboration. The newly exposed primary amine is a nucleophilic handle that can be readily functionalized. Amide bond formation is one of the most common and vital reactions in drug discovery, and coupling the amine intermediate with a wide range of carboxylic acids provides a direct route to a vast chemical space.[6] Further diversification can be achieved through reactions with sulfonyl chlorides (to form sulfonamides) or isocyanates (to form ureas).
The overall synthetic logic is depicted in the workflow below.
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Carbamate Compounds
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with remarkable efficiency and selectivity.[1][2] For drug development professionals and researchers in the pharmaceutical and agrochemical industries, these methodologies are crucial for the construction of complex molecular architectures found in numerous bioactive compounds.[3][4] While aryl halides and triflates have traditionally been the workhorses as electrophilic coupling partners, recent advancements have brought attention to the utility of more readily available and often more stable phenol derivatives, such as carbamates.[5][6][7][8][9]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving carbamate compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile functional group in their synthetic strategies. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to ensure robust and reproducible outcomes.
Carbamates offer several advantages as coupling partners. They can act as directing groups for ortho-C-H functionalization, allowing for regioselective elaboration of aromatic rings prior to the cross-coupling event.[10][11][12][13][14][15][16] Furthermore, the carbamate group can be traceless, meaning it can be removed after serving its synthetic purpose.[10][17] This guide will focus on two primary applications of carbamates in palladium-catalyzed cross-coupling: as leaving groups in C-O and C-N bond cleavage reactions, and as directing groups in C-H activation/functionalization.
Mechanistic Insights: The "Why" Behind the Protocol
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The catalytic cycle for palladium-catalyzed cross-coupling reactions with carbamates generally follows the well-established steps of oxidative addition, transmetalation (for C-C couplings) or amine/alkoxide coordination and deprotonation (for C-N/C-O couplings), and reductive elimination.[1]
C-O Bond Activation in Aryl Carbamates
A significant breakthrough in this area was the development of nickel-catalyzed Suzuki-Miyaura couplings of aryl carbamates, which demonstrated the feasibility of cleaving the relatively inert aryl C-O bond.[5][6][7][8][9] Computational studies have shown that the oxidative addition of the aryl carbamate to the low-valent metal center is a key step.[7][9] The carbonyl group of the carbamate is believed to act as a directing group, coordinating to the metal and facilitating the cleavage of the adjacent C-O bond through a five-centered transition state.[7][9]
The choice of ligand is critical in promoting this challenging oxidative addition. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), are often employed to enhance the electron density on the metal center, thereby promoting the oxidative addition step.[5][7][8][9][18]
dot graph "Catalytic_Cycle_Suzuki_Miyaura" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-OC(O)NR₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-OC(O)NR₂\n(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(Ar'B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar_Ar [label="Ar-Pd(II)-Ar'\n(L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-OC(O)NR₂"]; OxAdd -> PdII_Ar; PdII_Ar -> Transmetalation [label="Ar'B(OH)₂"]; Transmetalation -> PdII_Ar_Ar; PdII_Ar_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration\nof Pd(0)"]; } caption: "Generalized Catalytic Cycle for Suzuki-Miyaura Coupling of Aryl Carbamates."
C-N Bond Activation and Formation
In the context of Buchwald-Hartwig amination, carbamates can serve as nitrogen nucleophiles.[1][19][20] The reaction proceeds through the coordination of the carbamate to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. Subsequent reductive elimination with an aryl halide partner furnishes the N-aryl carbamate product.[21][22][23][24][25] The choice of base is crucial and often requires careful optimization, with common choices including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[19][26]
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start:\nAssemble Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction Setup:\nInert Atmosphere,\nSolvent, Heating"]; Monitoring [label="Reaction Monitoring:\nTLC, GC/MS, or LC/MS"]; Workup [label="Aqueous Workup:\nQuenching, Extraction"]; Purification [label="Purification:\nColumn Chromatography,\nRecrystallization, or Distillation"]; Analysis [label="Product Analysis:\nNMR, MS, IR"]; End [label="End:\nPure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="Palladium Catalyst,\nLigand, Base,\nCarbamate, Coupling Partner"]; Reaction -> Monitoring [label="Time"]; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; } caption: "General Experimental Workflow for Palladium-Catalyzed Cross-Coupling."
Detailed Application Protocols
The following protocols are representative examples of palladium-catalyzed cross-coupling reactions involving carbamates. These should serve as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Carbamate
This protocol is adapted from the work of Garg and co-workers and describes the cross-coupling of an aryl carbamate with an arylboronic acid.[7][8][9] While this is a nickel-catalyzed reaction, its principles are highly relevant to the broader field of cross-coupling with phenol derivatives.
Reaction: Synthesis of a Biaryl Compound
Reactants:
-
Aryl Carbamate (1.0 equiv)
-
Arylboronic Acid (2.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (4.5 equiv)
-
Toluene (0.3 M)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl carbamate, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Rationale |
| Catalyst | NiCl₂(PCy₃)₂ | A readily available and air-stable nickel(II) complex that is effective for C-O bond cleavage.[5][7][9] |
| Ligand | PCy₃ | A bulky, electron-rich phosphine that promotes oxidative addition.[7][9][18] |
| Base | K₃PO₄ | A strong, non-nucleophilic base that facilitates the transmetalation step. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for the reaction temperature. |
| Temperature | 110 °C | Sufficient thermal energy is required to overcome the activation barrier for C-O bond cleavage.[8] |
Protocol 2: Palladium-Catalyzed Synthesis of N-Aryl Carbamates
This protocol, based on the work of Buchwald and co-workers, describes the synthesis of N-aryl carbamates from aryl chlorides or triflates and sodium cyanate, with in-situ trapping by an alcohol.[21][22][23][24][25]
Reaction: One-pot synthesis of an N-Aryl Carbamate
Reactants:
-
Aryl Chloride or Triflate (1.0 equiv)
-
Sodium Cyanate (1.5 equiv)
-
Alcohol (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand (e.g., Xantphos) (4 mol%)
-
Base (e.g., Cs₂CO₃) (1.5 equiv)
-
Solvent (e.g., 1,4-Dioxane) (0.5 M)
Procedure:
-
In a glovebox, charge an oven-dried vial with a magnetic stir bar with Pd₂(dba)₃, the ligand, sodium cyanate, and the base.
-
Add the aryl halide, followed by the alcohol and the solvent.
-
Seal the vial and place it in a preheated heating block at 100 °C for the specified time (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography.
| Parameter | Value | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common and effective Pd(0) precursor. |
| Ligand | Xantphos | A bidentate phosphine ligand that stabilizes the palladium catalyst and promotes reductive elimination.[19] |
| Cyanate Source | NaOCN | The source of the carbamoyl group. |
| Base | Cs₂CO₃ | A mild base suitable for a wide range of functional groups.[19] |
| Solvent | 1,4-Dioxane | A polar aprotic solvent that effectively solubilizes the reactants. |
| Temperature | 100 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
Conclusion
Palladium-catalyzed cross-coupling reactions involving carbamates represent a powerful and versatile strategy in modern organic synthesis. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize carbamates as both leaving groups and directing groups to construct complex molecules with high efficiency and selectivity. The protocols provided in this guide offer a solid foundation for the application of these methods in academic and industrial research, particularly in the field of drug discovery and development.
References
-
Title: Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates Source: National Center for Biotechnology Information URL: [Link]
-
Title: Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates Source: National Center for Biotechnology Information URL: [Link]
-
Title: Nickel-Catalyzed Efficient and Practical Suzuki−Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines Source: ACS Publications URL: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: ACS Publications URL: [Link]
-
Title: Aniline carbamates: a versatile and removable motif for palladium-catalyzed directed C-H activation Source: National Center for Biotechnology Information URL: [Link]
-
Title: Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: National Center for Biotechnology Information URL: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: ACS Publications URL: [Link]
-
Title: Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis Source: ACS Publications URL: [Link]
-
Title: Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis Source: ACS Publications URL: [Link]
-
Title: Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis Source: ACS Publications URL: [Link]
-
Title: Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis Source: National Center for Biotechnology Information URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pd-Catalyzed Cross-Coupling of Highly Sterically Congested Enol Carbamates with Grignard Reagents via C–O Bond Activation Source: ACS Publications URL: [Link]
-
Title: Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N–C Cross-Coupling Source: ACS Publications URL: [Link]
-
Title: Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides Source: ACS Publications URL: [Link]
-
Title: Palladium-catalyzed synthesis of N-aryl carbamates. Source: Semantic Scholar URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates Source: ACS Publications URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Center for Biotechnology Information URL: [Link]
-
Title: Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process Source: National Center for Biotechnology Information URL: [Link]
-
Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites Source: Royal Society of Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates Source: National Center for Biotechnology Information URL: [Link]
-
Title: Biaryl synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of biaryls without using heavy metals- the photosplicing approach Source: Royal Society of Chemistry Blogs URL: [Link]
-
Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: Montclair State University URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner Source: National Center for Biotechnology Information URL: [Link]
-
Title: Substituted carbamate synthesis by carbamidation Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]
-
Title: Upgrading Cross-Coupling Reactions for Biaryl Syntheses Source: ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide Source: ACS Publications URL: [Link]
-
Title: Palladium Catalyzed C–H Functionalization of O-Arylcarbamates: Selective ortho-Bromination Using NBS Source: ACS Publications URL: [Link]
-
Title: Amines as the ligands for palladium-catalyzed coupling reactions Source: ResearchGate URL: [Link]
-
Title: N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Source: Semantic Scholar URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis Source: Royal Society of Chemistry URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: The Sonogashira coupling reactions of aryl halides with phenylacetylene. Source: ResearchGate URL: [Link]
-
Title: Traceless directing groups: a novel strategy in regiodivergent C–H functionalization Source: Royal Society of Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: DSpace@MIT URL: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aniline carbamates: a versatile and removable motif for palladium-catalyzed directed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [dspace.mit.edu]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Benzyl Carbamate (Cbz) as an Orthogonal Protecting Group in Multi-Step Organic Synthesis
Strategic Utility in Drug Development
In the synthesis of complex active pharmaceutical ingredients (APIs) and peptides, the strategic masking of reactive functional groups is paramount. The benzyl carbamate group, commonly abbreviated as Cbz or Z (in honor of its discoverer Leonidas Zervas), is a premier amine protecting group. First introduced in the 1930s via the Bergmann-Zervas synthesis, Cbz effectively suppresses the nucleophilicity and basicity of the nitrogen lone pair by delocalizing it into the adjacent carbonyl system ()[1].
As a Senior Application Scientist, I emphasize that the true power of the Cbz group lies in its orthogonality . In a multi-functional molecule, chemists must selectively remove one protecting group without disturbing others. Because Cbz relies on reductive cleavage rather than pH-dependent hydrolysis, it serves as a critical linchpin in complex synthetic routes.
Mechanistic Causality
Understanding the chemical causality behind protection and deprotection allows researchers to troubleshoot and optimize yields effectively.
-
Protection Causality: The introduction of Cbz typically utilizes benzyl chloroformate (Cbz-Cl) under biphasic Schotten-Baumann conditions. The aqueous base (e.g., NaOH or NaHCO₃) is not merely a solvent additive; it is strictly necessary to scavenge the HCl byproduct. Without the base, HCl would protonate the starting amine, rendering it non-nucleophilic and prematurely halting the reaction.
-
Deprotection Causality: Unlike the tert-butyloxycarbonyl (Boc) group, which relies on acid-catalyzed cation formation, Cbz is cleaved via catalytic hydrogenolysis (Pd/C, H₂). The palladium catalyst selectively adsorbs the benzylic system, facilitating the reductive cleavage of the benzylic C-O bond. This yields toluene and a terminal carbamic acid intermediate. The carbamic acid is thermodynamically unstable and spontaneously decarboxylates to reveal the free amine ()[2]. Because this mechanism is reductive, Cbz is completely stable to the strong acids (like TFA) used for Boc deprotection, and the mild bases used for Fmoc deprotection ()[3].
Comparative Data: Orthogonal Amine Protection
To guide synthetic strategy, the following table summarizes the quantitative and qualitative parameters of the three most common carbamate protecting groups[2][3][4].
Table 1: Comparative Stability and Lability of Common Carbamate Protecting Groups
| Protecting Group | Molecular Weight | Introduction Reagent | Deprotection Conditions | Orthogonal Stability Profile |
| Cbz (Z) | 151.16 g/mol | Cbz-Cl, Cbz-OSu | H₂, Pd/C (Hydrogenolysis) or HBr/AcOH | Stable to TFA (Boc removal), mild bases, and nucleophiles. |
| Boc | 101.12 g/mol | Boc₂O | TFA or HCl in Dioxane | Stable to H₂, Pd/C (Cbz removal) and mild bases. |
| Fmoc | 239.27 g/mol | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Stable to TFA and H₂, Pd/C. |
Experimental Protocols
The following methodologies are designed as self-validating systems . By observing specific physical and chemical changes, the scientist can confirm the success of each step without immediate reliance on complex analytical instrumentation.
Protocol A: N-Cbz Protection of a Primary Amine (Schotten-Baumann Conditions)
-
Objective: To selectively mask a primary amine while preventing over-acylation.
-
Self-Validating Principle: The conversion is tracked via Thin Layer Chromatography (TLC). The starting aliphatic amine will stain positive (purple/pink) with ninhydrin. The successful Cbz-protected product will be ninhydrin-negative (the nitrogen lone pair is deactivated) but strongly UV-active at 254 nm due to the newly introduced benzyl aromatic ring.
Step-by-Step Methodology:
-
Preparation: Dissolve the free amine (1.0 equiv, ~10 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (15 mL each) and cool to 0 °C in an ice bath. Causality: Cooling minimizes the background hydrolysis of the highly reactive Cbz-Cl reagent.
-
Addition: Dropwise add benzyl chloroformate (Cbz-Cl, 1.1 equiv) over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes, mitigating the formation of di-protected byproducts.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 2–4 hours.
-
Validation & Workup: Check TLC. Once the ninhydrin-positive spot of the starting material disappears, separate the phases. Extract the aqueous layer with ethyl acetate (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove trace unreacted amine) and brine.
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Cbz-protected amine.
Protocol B: Deprotection via Catalytic Hydrogenolysis
-
Objective: To cleanly remove the Cbz group under neutral, mild conditions.
-
Self-Validating Principle: The reaction consumes hydrogen gas, which can be visually confirmed if using a balloon setup (the balloon will deflate). Completion is indicated by the reappearance of a ninhydrin-positive, UV-inactive spot on TLC.
Step-by-Step Methodology:
-
Preparation: Dissolve the Cbz-protected amine (1.0 equiv, ~5 mmol) in methanol or ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight). Caution: Dry Pd/C is pyrophoric. Always add it to the solvent under an inert atmosphere (Argon/N₂) or wet the catalyst with a few drops of water first.
-
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure no oxygen remains.
-
Reaction: Stir vigorously at room temperature under the H₂ balloon for 4–12 hours. Causality: Vigorous stirring is required to maximize the dissolution of H₂ gas into the liquid phase where the solid catalyst resides.
-
Validation & Workup: Monitor by TLC. Upon completion, filter the heterogeneous mixture through a pad of Celite. Causality: Celite prevents the fine, potentially reactive Pd/C particulates from passing through the filter paper. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate in vacuo to obtain the free amine. The byproducts (toluene and CO₂) are volatile and are entirely removed during concentration.
Workflow Visualization
Workflow of Cbz amine protection, multi-step synthesis, and catalytic deprotection.
References
-
Title: Benzyl chloroformate - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]
Sources
benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate degradation pathways and byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation pathways, and potential byproducts of this molecule. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and analysis of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate.
Q1: What are the primary degradation pathways for this molecule?
A: The structure of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate contains several functional groups susceptible to degradation under common stress conditions. The primary pathways are hydrolytic, oxidative, and photolytic degradation.[1]
-
Hydrolytic Degradation: The molecule features two key linkages prone to hydrolysis: a benzyl carbamate and a secondary amide. Carbamates are generally more susceptible to acid- and base-catalyzed hydrolysis than amides.[2][3]
-
Acid/Base Hydrolysis: Under acidic or basic conditions, the benzyl carbamate is the most likely point of cleavage. This occurs via nucleophilic acyl substitution, breaking the C-O bond of the carbamate. The amide bond is more robust but can also hydrolyze under more forceful conditions (e.g., high temperature, strong acid/base concentration).[4]
-
-
Oxidative Degradation: The benzylic C-H bonds—specifically the one adjacent to the carbamate nitrogen and the one in the benzyl group of the carbamate—are susceptible to oxidation.[5] This can occur in the presence of peroxides, atmospheric oxygen (autoxidation), or metal ion catalysts, often proceeding through a radical mechanism to form alcohols, aldehydes, or ketones.[6][7]
-
Photolytic Degradation: Aromatic systems, like the benzyl groups in the molecule, can absorb UV radiation. This energy can initiate photochemical reactions, leading to bond cleavage. Aromatic carbamates, in particular, can undergo photodegradation, often initiated by the excited state of the molecule, leading to radical species and subsequent degradation products.[8][9]
Q2: What are the most likely degradation byproducts to expect?
A: Based on the primary degradation pathways, several key byproducts can be anticipated. Identifying these is crucial for developing stability-indicating analytical methods.
-
From Hydrolysis (Carbamate Cleavage):
-
4-[(Cyclohexylamino)carbonyl]benzylamine: This is the primary amine formed after the loss of the benzyloxycarbonyl (Cbz) group.
-
Benzyl Alcohol: Formed from the Cbz group. This can be further oxidized to benzaldehyde.[10]
-
Toluene and CO₂: These are the byproducts if degradation occurs via a hydrogenolysis pathway, although this is more common in synthetic deprotection than in typical stability studies.[11]
-
-
From Hydrolysis (Amide Cleavage):
-
4-(Carboxymethyl)benzoic acid: Formed if the amide bond is cleaved.
-
Cyclohexylamine: The corresponding amine from the amide bond cleavage.
-
-
From Oxidation:
-
Oxidized Parent Compound: Oxidation at the benzylic C-H adjacent to the carbamate nitrogen would form a ketone.
-
Benzaldehyde and Benzoic Acid: Formed from the oxidation of benzyl alcohol, a potential hydrolysis product.[12]
-
A summary of potential byproducts is provided in the table below.
Q3: What analytical techniques are best for monitoring the degradation of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[1][13]
-
Methodology: A reversed-phase HPLC method, typically using a C18 column, provides excellent separation for the parent compound and its more polar degradation products.
-
Detection: A Photo Diode Array (PDA) detector is highly recommended as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.[13][14]
-
Identification: For definitive identification of unknown peaks, coupling the HPLC system to a Mass Spectrometer (LC-MS) is essential. This allows for the determination of the molecular weight of the byproducts, which can be matched against the predicted structures.[14]
Q4: How should I design a forced degradation study for this compound?
A: Forced degradation, or stress testing, is used to intentionally degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.[1][2] The study should expose the compound to conditions more severe than accelerated stability testing. A good starting point is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[1]
| Stress Condition | Recommended Starting Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | Targets the carbamate and amide linkages.[15] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | Targets the carbamate and amide linkages; carbamates are often more labile to base.[2][15] |
| Oxidation | 3% H₂O₂ at room temperature | Simulates oxidative stress, targeting benzylic positions.[6][15] |
| Thermal | Dry heat at 80-105 °C | Evaluates solid-state thermal stability.[3][15] |
| Photolytic | ICH Q1B recommended light exposure (UV/Vis) | Assesses sensitivity to light, which can excite the aromatic rings.[12] |
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Problem: I see unexpected peaks in my HPLC chromatogram after sample storage. What could they be?
Cause & Solution: Unexpected peaks are almost always related to degradation, impurities from the synthesis, or interaction with excipients/solvents.
-
Characterize the Peaks: Use a PDA detector to check the UV spectrum of the new peak. Does it share chromophores with the parent compound? This suggests it's a related substance.
-
Employ LC-MS: The most direct way to identify the peak is to determine its mass. Compare the mass-to-charge ratio (m/z) with the potential byproducts listed in the table below.
-
Perform a Forced Degradation Study: Spike your sample with aliquots from a forced degradation study (see Protocol 1). If your unknown peak matches the retention time of a peak from the acid hydrolysis sample, for example, you have strong evidence it's a hydrolytic degradant.
Table 1: Potential Degradation Byproducts and Their Mass Signatures Let M be the molecular weight of the parent compound, Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (C₂₂H₂₆N₂O₃, MW ≈ 366.46 g/mol ).
| Potential Byproduct | Structure | Δ Mass from Parent (M) | Likely Cause |
| 4-[(Cyclohexylamino)carbonyl]benzylamine | C₁₄H₂₀N₂O | -134.12 | Hydrolysis (Carbamate) |
| Benzyl Alcohol | C₇H₈O | - | Hydrolysis byproduct |
| Benzaldehyde | C₇H₆O | - | Oxidation of Benzyl Alcohol |
| 4-(Aminomethyl)benzoic acid | C₈H₉NO₂ | - | Hydrolysis (Amide) |
| Cyclohexylamine | C₆H₁₃N | - | Hydrolysis (Amide) |
| Oxidized Parent (Ketone) | C₂₂H₂₄N₂O₄ | +14.00 | Oxidation |
Problem: My compound is losing potency or purity over time. What is the likely cause?
Cause & Solution: A loss of potency is a direct result of degradation. The key is to identify the environmental factor causing it.
-
Review Storage Conditions:
-
Temperature: Is the sample stored at the recommended temperature? Even slight elevations can accelerate hydrolysis or oxidation.
-
Light: Is the sample protected from light? Amber vials are essential for photolabile compounds.[12]
-
Atmosphere: Is the sample exposed to air? If oxidative degradation is suspected, storing under an inert atmosphere (e.g., nitrogen or argon) can confirm this.
-
-
Analyze the Degradation Profile: Use a validated stability-indicating HPLC method to quantify the parent compound and its degradants over time. Identifying the major degradant (using the methods above) will point directly to the degradation pathway (e.g., if the primary degradant is 4-[(Cyclohexylamino)carbonyl]benzylamine, hydrolysis is the culprit).
Problem: I'm getting inconsistent results in my stability studies. What factors should I investigate?
Cause & Solution: Inconsistency often stems from uncontrolled variables in the experimental setup.
-
pH of the Sample Matrix: Small variations in pH can dramatically affect hydrolysis rates. Ensure your solutions are consistently and accurately buffered.
-
Presence of Contaminants: Trace amounts of metal ions can catalyze oxidation. Use high-purity solvents and glassware that has been properly cleaned and depyrogenated.
-
Sample Handling: Ensure consistent timing for sample analysis after they are removed from stability chambers. For photostability studies, ensure uniform light exposure across all samples.
-
Analytical Method Robustness: Verify that your HPLC method is robust. Small, deliberate changes in mobile phase composition, pH, or flow rate should not significantly affect the results.[13]
Problem: How do I differentiate between primary and secondary degradation products?
Cause & Solution: Primary degradants form directly from the parent compound, while secondary degradants form from the breakdown of primary ones.
-
Time-Course Analysis: When conducting a forced degradation study, analyze samples at multiple, early time points.[2] Primary degradants should appear first and their concentration will rise as the parent concentration falls. Secondary degradants will appear later, and their concentration will rise as the concentration of a primary degradant begins to fall.
-
Mechanistic Plausibility: Use your knowledge of the degradation pathways. For example, benzyl alcohol is a primary hydrolysis product. Benzaldehyde, which forms from the oxidation of benzyl alcohol, would therefore be a secondary degradation product in a hydrolytic study where some oxidation also occurs.
Section 3: Visualizations & Protocols
Major Degradation Pathways
The following diagram illustrates the primary hydrolytic and oxidative degradation pathways of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate.
Caption: Predicted primary degradation pathways.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media [iris.unito.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of Carbamate Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low conversion and yield in the reductive amination of carbamate-containing compounds. Our focus is on elucidating the causal factors behind experimental outcomes to empower you to optimize this critical transformation.
Section 1: Foundational Principles & Core Issues
Q1: I'm experiencing low conversion in my reductive amination. What are the most common root causes?
Low conversion in reductive amination is rarely due to a single factor. It typically stems from an imbalance in the two-stage reaction mechanism: (1) the formation of an imine or iminium ion intermediate, and (2) the subsequent reduction of this intermediate.[1] The most frequent culprits are inefficient imine formation, suboptimal reduction conditions, or competing side reactions.
A systematic approach to troubleshooting is essential. We will deconstruct the reaction into its key components to diagnose the issue.
Caption: Troubleshooting Decision Tree for Low Conversion.
Section 2: The Critical Imine Formation Step
Q2: How does pH affect the reaction, and what is the optimal range for carbamate substrates?
The pH of the reaction medium is arguably the most critical parameter for successful reductive amination. The reaction requires a delicate balance:
-
Too Acidic (pH < 4): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt. This prevents the initial attack on the carbonyl carbon, halting the reaction before it starts.[2][3]
-
Too Basic/Neutral (pH > 7): The acid-catalyzed dehydration of the hemiaminal intermediate to the iminium ion is slow or non-existent. Without the formation of the electrophilic iminium ion, the hydride reduction cannot occur efficiently.
For most reductive aminations, including those with carbamate-containing amines, the optimal pH range is mildly acidic, typically between 4 and 6.[2][4] This can be achieved by adding a catalytic amount of acetic acid. The carbamate group itself is generally stable in this pH range, but prolonged exposure to strongly acidic or basic conditions should be avoided to prevent hydrolysis.[4]
Q3: My reaction has stalled, and I suspect incomplete imine formation. How can I drive this equilibrium forward?
The condensation of an amine and a carbonyl to form an imine is a reversible equilibrium reaction that produces one equivalent of water.[4] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.
Causality & Solution: To drive the reaction to completion, water must be removed.
-
Use of Dehydrating Agents: The most common and effective method is the addition of a dehydrating agent.
-
Molecular Sieves (3Å or 4Å): Activated, powdered molecular sieves are excellent for sequestering water as it is formed.
-
Lewis Acids: Agents like titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or zinc chloride (ZnCl₂) can act as both a Lewis acid to activate the carbonyl and a dehydrating agent.[4][5] This is particularly useful for less reactive substrates.[5]
-
-
Azeotropic Removal: In some cases, particularly for large-scale reactions, water can be removed by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.
Caption: The Reductive Amination Mechanism.
Section 3: The Reduction Step - Choosing the Right Tool
Q4: I see significant formation of an alcohol byproduct corresponding to my starting carbonyl. What is causing this and how can I prevent it?
The formation of an alcohol byproduct is a classic sign that your reducing agent is too reactive and not sufficiently selective.[2] This occurs when the reducing agent reduces the starting aldehyde or ketone faster than it reduces the iminium ion intermediate.
Causality & Solution: The choice of reducing agent is critical for chemoselectivity.
-
Problematic Reductant: Sodium borohydride (NaBH₄) is a strong reducing agent capable of readily reducing aldehydes and ketones.[3][5] If used in a one-pot procedure, it will consume the starting material, leading to low yields of the desired amine.[2][3]
-
Recommended Reductants: You must use a milder, more selective hydride donor that reacts preferentially with the protonated iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice.[4][6] It is mild, tolerates a wide range of functional groups, and is particularly effective in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, especially in protic solvents like methanol (MeOH).[3][4] It is stable at the optimal acidic pH required for imine formation.[1] However, it is highly toxic and can release hydrogen cyanide gas upon acidic workup, requiring careful handling.[2]
-
| Reducing Agent | Selectivity | Optimal pH / Conditions | Common Solvents | Pros | Cons |
| NaBH(OAc)₃ | High (Iminium > Carbonyl) | Mildly acidic (often with AcOH) | DCE, THF, CH₃CN[2][6] | High yields, fewer side products, broad compatibility.[2][6] | Water-sensitive.[2][5] |
| NaBH₃CN | High at pH 4-7 | Acidic (pH 4-7) | MeOH, EtOH[2] | Selective, not water-sensitive.[1][2] | Highly toxic, can release HCN gas.[2] |
| NaBH₄ | Low (Reduces both) | Add after imine formation is complete | MeOH, EtOH[5] | Inexpensive, readily available. | Significant alcohol byproduct formation in one-pot reactions.[2][3] |
| H₂/Catalyst | High | Neutral | Various | "Green" method, high atom economy.[1][2] | Catalyst can be poisoned by amines/sulfur; may reduce other functional groups.[2] |
Q5: My conversion is still low even after switching to NaBH(OAc)₃. What else could be wrong with the reduction step?
If you are using the correct selective reducing agent but still observing low conversion, consider the following:
-
Reagent Quality: Hydride reducing agents, especially NaBH(OAc)₃, can be sensitive to moisture and degrade over time.[2][4] Ensure your reagent is fresh and has been stored under anhydrous conditions (e.g., in a desiccator).
-
Insufficient Reaction Time/Temperature: While many reductive aminations proceed readily at room temperature, sterically hindered aldehydes/ketones or weakly nucleophilic amines may require longer reaction times (up to 24 hours) or gentle heating (e.g., 40-50 °C) to facilitate both imine formation and reduction.[4] Always monitor reaction progress by TLC or LC-MS.
-
Stoichiometry: Ensure you are using a slight excess of the amine (e.g., 1.1-1.2 equivalents) and the reducing agent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
Section 4: Protocols & Practical Guidance
Q6: Can you provide a reliable, step-by-step protocol for the reductive amination of a carbamate-protected amino-aldehyde?
Certainly. This protocol uses sodium triacetoxyborohydride (STAB), a widely accepted and reliable reagent for this transformation.[6]
Protocol: General Reductive Amination using NaBH(OAc)₃
Materials:
-
Carbamate-containing aldehyde (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (AcOH) (catalytic, optional, can use 1.1 equiv if amine is an HCl salt)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carbamate-containing aldehyde and the amine.
-
Solvent Addition: Add anhydrous DCE to dissolve the starting materials (concentration typically 0.1-0.5 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If the substrates are known to be slow to react, adding 3Å molecular sieves at this stage can be beneficial. If the amine starting material is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Addition of Reducing Agent: Add the sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting aldehyde by TLC or LC-MS. Reactions are typically complete within 2-18 hours.
-
Work-up:
-
Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution may occur.
-
Stir vigorously for 30 minutes until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
- Technical Support Center: Minimizing Side Products in Reductive Amin
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PMC - NIH. [Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. PMC. [Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. PMC - NIH. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
One-pot solvent-free reductive amination with a solid ammonium carbamate salt from CO2 and amine. RSC Publishing. [Link]
-
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Managing Temperature Control in Exothermic Carbamate Synthesis
Welcome to the Technical Support Center for exothermic carbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of temperature control in these often-energetic reactions. Carbamate synthesis, particularly from isocyanates or carbon dioxide, is frequently accompanied by significant heat evolution.[1][2] Improper management of this exotherm can lead to a cascade of issues, from diminished yields and purity to hazardous runaway reactions.[3][4]
This guide provides a structured, in-depth approach to troubleshooting common temperature-related challenges. The methodologies and explanations provided are grounded in established principles of chemical engineering and process safety to ensure robust and reproducible outcomes.
Troubleshooting Guide: Diagnosis and Resolution of Thermal Deviations
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
Q1: My reaction is sluggish or has stalled completely. Could temperature be the cause?
A1: Yes, an unexpectedly slow or stalled reaction is often a primary indicator of insufficient temperature. While carbamate syntheses are exothermic, they still require a specific activation energy to proceed at a practical rate.
-
Possible Cause: The reaction temperature is below the necessary threshold for the given substrates and catalyst system. Even reactions described at "room temperature" may need a slight thermal push to overcome the activation barrier, especially with sterically hindered or less reactive starting materials.[1]
-
Troubleshooting & Validation:
-
Consult the Literature: Re-examine the specific protocol for the recommended temperature range.[1]
-
Incremental Temperature Increase: If no temperature is specified, cautiously increase the reaction temperature in 5-10°C increments.
-
Reaction Monitoring: Closely monitor the reaction progress after each temperature adjustment using an appropriate analytical technique (e.g., TLC, LC-MS, or in-situ IR). This provides immediate feedback on the impact of the temperature change.
-
Calibrate Your Equipment: Ensure your heating mantle, oil bath, or circulator is properly calibrated to provide accurate and uniform heating. Hot spots can lead to localized side reactions.[1]
-
Q2: I'm observing significant byproduct formation. How is this related to temperature?
A2: The formation of impurities is a classic symptom of poor temperature control, specifically elevated temperatures.
-
Possible Cause 1: Reaction Temperature is Too High. Excess heat can open up alternative reaction pathways that are not favored at lower temperatures. Common byproducts include:
-
Ureas: From the reaction of the isocyanate intermediate with the amine starting material.
-
N-alkylated products: Particularly if alkyl halides are present.[3]
-
Allophanates and Biurets: From the reaction of the carbamate product with excess isocyanate.
-
Decomposition Products: Reactants, intermediates, or even the final carbamate product can degrade at elevated temperatures.[1]
-
-
Possible Cause 2: Inadequate Heat Dissipation. In exothermic reactions, the internal reaction temperature can be significantly higher than the external cooling bath.[1] This is especially true in larger-scale reactions where the surface-area-to-volume ratio decreases.
-
Troubleshooting & Validation:
-
Reduce Set Temperature: Systematically lower the reaction temperature in 5-10°C increments and analyze the impact on the product purity via chromatography.
-
Control Reagent Addition: For highly exothermic reactions, the rate of addition of the most reactive component (often the isocyanate or a reagent that generates it in situ) is a critical control parameter. A slower addition rate will generate heat more slowly, allowing your cooling system to keep pace.[1] This can be achieved using a syringe pump for precise control.
-
Improve Heat Transfer:
-
Ensure vigorous and efficient stirring to promote heat transfer from the reaction mixture to the vessel walls.
-
Utilize a cooling bath (e.g., ice-water, dry ice/acetone) to maintain a stable, low temperature.[1]
-
-
Consider a Different Solvent: A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase.
-
Q3: My carbamate product is precipitating out of the reaction mixture prematurely. What's happening?
A3: Unexpected precipitation can be a temperature-dependent solubility issue.
-
Possible Cause: The solubility of your carbamate product is likely highly dependent on temperature. If the reaction is run at a temperature where the product has low solubility, it can crash out of solution as it forms.[1][5] This can coat the surface of unreacted starting materials, effectively halting the reaction.[1]
-
Troubleshooting & Validation:
-
Solubility Studies: Determine the solubility of your product in the reaction solvent at various temperatures.
-
Solvent Selection: If a lower temperature is necessary for selectivity, you may need to choose a solvent in which your product is more soluble at that temperature.
-
Adjust Reactant Concentration: High concentrations of reactants can lead to the product exceeding its solubility limit as it is formed.[1] Consider diluting the reaction mixture.
-
Frequently Asked Questions (FAQs)
-
What is a "thermal runaway" and how can I prevent it? A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[4] This can result in equipment failure and the release of toxic materials.[4][6][7] Prevention is key:
-
Understand Your Reaction's Thermochemistry: Perform a thorough literature search or use calorimetric techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to understand the heat of reaction and the potential for thermal decomposition of your reactants and products.[8][9][10]
-
Control Reagent Addition: Never add a highly reactive reagent all at once to a reaction at a temperature where it can react quickly. Slow, controlled addition is crucial.[1]
-
Ensure Adequate Cooling: Have a robust cooling system in place and ensure it is functioning correctly before starting the reaction.
-
Develop a Quenching Plan: Have a pre-determined and tested method to rapidly cool and stop the reaction in an emergency.
-
-
How does the order of reagent addition impact temperature control? The order of addition is critical. For instance, in a reaction between an isocyanate and an alcohol, adding the highly reactive isocyanate slowly to the alcohol solution allows the bulk of the solution to absorb the heat of reaction, providing better temperature control. A controlled, slow addition of one reagent to another, often with cooling, is a standard method to maintain temperature control.[1]
-
What are some best practices for reactor setup to ensure optimal temperature control?
-
Use a Jacketed Reactor: A jacketed reactor allows for the circulation of a heat transfer fluid (coolant or heating fluid) around the vessel, providing a large surface area for heat exchange and more uniform temperature control.[11][12]
-
Incorporate an Internal Temperature Probe: Always measure the internal temperature of the reaction mixture, not just the temperature of the heating or cooling bath. There can be a significant difference between the two.
-
Ensure Efficient Stirring: Use an overhead stirrer for larger volumes or viscous reaction mixtures to ensure good mixing and heat transfer. A magnetic stir bar may not be sufficient.
-
Consider Internal Cooling Coils: For very large or highly exothermic reactions, internal cooling coils provide additional surface area for heat removal directly within the reaction mass.[11][13]
-
Experimental Protocol: Controlled Temperature Synthesis of a Carbamate
This protocol outlines a general procedure for the synthesis of a carbamate from an isocyanate and an alcohol, with a focus on temperature management.
Materials:
-
Alcohol (1.0 equivalent)
-
Anhydrous, inert solvent (e.g., THF, Toluene)
-
Isocyanate (1.05 equivalents)
-
Jacketed glass reactor with overhead stirrer and internal temperature probe
-
Circulating cooling/heating bath
-
Syringe pump
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere (e.g., nitrogen or argon). Connect the jacket to the circulating bath.
-
Initial Cooling: Set the circulator to the desired initial reaction temperature (e.g., 0°C).
-
Charge the Reactor: Charge the reactor with the alcohol and the anhydrous solvent.
-
Equilibration: Begin stirring and allow the contents of the reactor to equilibrate to the set temperature.
-
Controlled Addition of Isocyanate: Load the isocyanate into a syringe and place it on the syringe pump. Once the reactor contents are at the target temperature, begin the slow, dropwise addition of the isocyanate over a period of 1-2 hours.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. If the temperature rises more than 2-3°C above the setpoint, pause the addition of the isocyanate until the temperature returns to the setpoint.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature for the desired time, monitoring for completion by an appropriate analytical method.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Data Presentation
Table 1: Impact of Temperature on a Generic Carbamate Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by LCMS) | Observations |
| 0 | 24 | 45 | 98 | Slow reaction rate |
| 25 (Room Temp) | 4 | 92 | 95 | Optimal balance of rate and purity |
| 50 | 1 | 85 | 80 | Increased byproduct formation observed |
| 80 | 0.5 | 60 | 55 | Significant decomposition and side reactions |
Visualizations
Reaction Mechanism and Exothermic Step
Caption: Generalized reaction of an isocyanate with an alcohol to form a carbamate, highlighting the exothermic nature of the transformation.
Troubleshooting Workflow
Caption: A decision-making workflow for diagnosing and resolving common temperature-related issues in carbamate synthesis.
References
- BenchChem. (2025). Improving the efficiency of carbamate formation. BenchChem.
- BenchChem. (2025). Temperature control issues in carbamate synthesis. BenchChem.
- BenchChem. (2025). troubleshooting low yields in carbamate alkylation reactions. BenchChem.
- McCann, N., Maeder, M., & Hasse, H. (2011). A calorimetric study of carbamate formation. Journal of Chemical Thermodynamics, 43(5), 664-669.
- UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. UreaKnowHow.com.
- Google Patents. (n.d.). US4154760A - Process for controlling the temperature during urea synthesis.
- Lovering, E. G., & Laidler, K. J. (1962). Thermochemical studies of some alcohol–isocyanate reactions. Canadian Journal of Chemistry, 40(1), 26-30.
- CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned. ARIA.
- ACS Publications. (2019). Identification of Significant Process Safety Risks in the Preparation of Methyl-N-cyanocarbamate.
- ACS Publications. (2019). Identification of Significant Process Safety Risks in the Preparation of Methyl-N-cyanocarbamate.
- ACS Figshare. (2019). Identification of Significant Process Safety Risks in the Preparation of Methyl‑N‑cyanocarbamate.
- Achieve Chem. (2025). What Are The Best Methods For Cooling A Chemical Glass Reactor?. Achieve Chem.
- Liuminex. (2025). Heating and Cooling Systems in Chemical reactor. Liuminex.
- JCT Machinery. (n.d.). The cooling method of the reactor is very important.
- Bamigboye, M. O., et al. (2025). Exploration of the structure and interactions of 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb). Acta Crystallographica Section C: Structural Chemistry.
- Zhuang, J., & Steiner, P. (1993). Thermal Reactions of Diisocyanate (MDI) with Phenols and Benzylalcohols: DSC Study and Synthesis of MDI Adducts. Journal of Wood Chemistry and Technology, 13(2), 227-244.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. Understanding the mechanism, thermodynamic and kinetic features of the Kukhtin–Ramirez reaction in carbamate synthesis from carbon dioxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. achievechem.com [achievechem.com]
- 12. liuminex.com [liuminex.com]
- 13. mixmachinery.com [mixmachinery.com]
Technical Support Center: Overcoming Carbamate Derivative Solubility Issues in Aqueous Buffers
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing solubility and stability challenges with carbamate derivatives in aqueous environments. As a Senior Application Scientist, I have structured this guide to move beyond simple troubleshooting steps, focusing instead on the thermodynamic and kinetic causality behind carbamate behavior to help you design self-validating experimental workflows.
Core Mechanistic Principles: Solubility vs. Stability
Carbamate derivatives (R-O-CO-NH-R') are highly valued in medicinal chemistry as peptide bond surrogates and prodrug linkers due to their chemical stability and membrane permeability. However, their inherent lipophilicity often leads to poor aqueous solubility.
When addressing solubility, we must simultaneously address hydrolytic stability . Carbamates are highly susceptible to alkaline hydrolysis. At pH > 7.5, the degradation rate increases significantly, yielding an alcohol, an amine, and carbon dioxide 12. Conversely, they are most stable in slightly acidic environments (pH 4.0 - 6.0) 1. A common experimental pitfall is mistaking pH-induced degradation (where the lipophilic byproduct precipitates) for intrinsic insolubility of the parent carbamate.
Workflow: Relationship between buffer pH, carbamate hydrolysis, and solubility.
Troubleshooting Guide & FAQs
Q1: My carbamate derivative is completely dissolved in a DMSO stock, but precipitates ("crashes out") immediately upon 1:100 dilution in pH 7.4 phosphate buffer. How do I fix this?
Causality & Solution: This is a classic "DMSO crash-out." The thermodynamic solubility of the carbamate in the aqueous buffer is lower than the final concentration after dilution.
-
Step 1: Verify the pH. If the buffer is exactly 7.4, the carbamate might be slowly hydrolyzing. Adjusting the buffer to pH 6.0 (if your assay permits) can stabilize the compound [[1]]().
-
Step 2: Use a co-solvent gradient or a solubilizing agent. Pre-diluting the DMSO stock with a surfactant (e.g., 0.1% Tween-20) or a cyclodextrin before introducing it to the bulk aqueous phase creates a micro-environment that prevents rapid nucleation.
Q2: I tried using β -Cyclodextrin ( β -CD) to improve solubility, but the solution is cloudy. Why?
Causality & Solution: Unsubstituted natural β -CD has a surprisingly low intrinsic aqueous solubility of only ~1.8% (18 mg/mL) at room temperature 3. If you exceed this concentration, the β -CD itself (or the drug-CD complex) will precipitate.
-
Solution: Switch to a chemically modified cyclodextrin such as Hydroxypropyl- β -Cyclodextrin (HP- β -CD) or Sulfobutylether- β -Cyclodextrin (SBE- β -CD) . These derivatives disrupt the crystalline lattice of natural β -CD, significantly increasing aqueous solubility while retaining the hydrophobic cavity for carbamate inclusion.
Q3: Can I use ethanol as a co-solvent alongside cyclodextrins to maximize solubility?
Causality & Solution: Generally, no. While ethanol increases the solubility of the free carbamate, it acts as a competitive guest for the cyclodextrin cavity. Ethanol molecules can displace the carbamate from the hydrophobic pocket, destabilizing the inclusion complex and potentially leading to precipitation [[4]](). Choose either a co-solvent system or a cyclodextrin system, rather than combining them at high concentrations.
Q4: How can I structurally modify my carbamate to improve aqueous solubility without losing its prodrug characteristics?
Causality & Solution: If formulation approaches fail, structural modification via the prodrug approach is highly effective. By attaching an ionizable or highly polar promoiety to the carbamate nitrogen or oxygen, you can drastically increase hydration. For example, attaching a methoxy-poly(ethylene glycol)-350 (mPEG-350) group or a butyl-glucosyl moiety has been shown to successfully generate water-soluble carbamate ester derivatives that resist premature hydrolysis 5.
Quantitative Data: Solubility and Stability Profiles
To guide your experimental design, refer to the following synthesized data on carbamate behavior in various matrices.
Table 1: Effect of pH on Carbamate Hydrolytic Half-Life
| Buffer pH | Environment | Dominant Mechanism | Estimated Half-Life (Typical Aryl Carbamate) |
| pH 2.0 - 4.0 | Acidic | Acid-Catalyzed | Days to Weeks |
| pH 5.0 - 6.0 | Slightly Acidic | Neutral/Stable | Months (Optimal) |
| pH 7.0 - 7.4 | Neutral / Physiological | Mild Base-Catalyzed | Hours to Days |
| pH > 8.0 | Alkaline | Base-Catalyzed (Rapid) | Minutes to Hours |
Table 2: Solubilization Strategies for Lipophilic Carbamates
| Solubilizing Agent | Max Recommended Conc. in Assay | Mechanism of Action | Risk / Interference |
| DMSO | 1% - 5% (v/v) | Co-solvent (reduces dielectric constant) | Enzyme inhibition, cell toxicity |
| HP- β -CD | 10% - 20% (w/v) | Host-guest inclusion complexation | May alter apparent binding kinetics |
| Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Micelle formation | Protein denaturation, assay optical interference |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure causality and reproducibility.
Protocol 1: Kinetic Aqueous Solubility Determination with pH Control
This protocol determines the maximum soluble concentration of a carbamate before precipitation occurs, accounting for pH-dependent stability.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the carbamate derivative in 100% anhydrous DMSO to create a 10 mM master stock. Validation: Ensure the solution is optically clear.
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffer. Adjust the pH to exactly 6.0 using HCl or NaOH to minimize base-catalyzed hydrolysis 1.
-
Spiking: Aliquot 10 μ L of the DMSO stock into 990 μ L of the prepared buffer (1% DMSO final, 100 μ M theoretical concentration).
-
Equilibration: Incubate the suspension on an orbital shaker at 25°C for 24 hours.
-
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any precipitated carbamate.
-
Quantification: Carefully aspirate the supernatant and analyze via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water.
-
Self-Validation Check: If the measured concentration is <100 μ M, analyze the pellet to confirm it is the intact carbamate and not a degradation product (which would indicate hydrolysis rather than insolubility).
Workflow: Kinetic aqueous solubility determination protocol.
Protocol 2: Preparation of Carbamate/HP- β -CD Inclusion Complexes
This protocol utilizes Hydroxypropyl- β -Cyclodextrin to solubilize highly lipophilic carbamates without the use of organic co-solvents.
Step-by-Step Methodology:
-
CD Solution: Prepare a 20% (w/v) solution of HP- β -CD in deionized water. Validation: The solution must be completely transparent.
-
Addition: Add an excess amount of the solid carbamate derivative directly to the HP- β -CD solution (e.g., 5 mg of drug per mL of CD solution).
-
Complexation: Stir the suspension vigorously using a magnetic stirrer at room temperature for 48 to 72 hours. Causality: Inclusion complexation is an equilibrium process driven by the displacement of water molecules from the CD cavity; it requires significant time to reach steady state.
-
Filtration: Pass the suspension through a 0.22 μ m PVDF syringe filter to remove any uncomplexed, solid carbamate.
-
Lyophilization (Optional): Freeze-dry the filtrate to obtain a solid, water-soluble carbamate/HP- β -CD powder that can be readily reconstituted in aqueous buffers.
References
-
Cyclodextrin News. "Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies." Cyclodextrin News, 27 Nov. 2019. Available at:[Link]
-
Mattarei, A., et al. "New Water-Soluble Carbamate Ester Derivatives of Resveratrol." Molecules (Basel, Switzerland), U.S. National Library of Medicine. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships." EPA NEPIS. Available at:[Link]
-
Saokham, P., et al. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Molecules (Basel, Switzerland), MDPI, 18 Oct. 2016. Available at:[Link]
Sources
strategies for selective deprotection of benzyl carbamate groups
Welcome to the Process Chemistry & Synthesis Support Hub. Removing the benzyloxycarbonyl (Cbz or Z) protecting group is a fundamental transformation in peptide and medicinal chemistry. While standard hydrogenolysis is highly efficient for simple molecules, complex substrates with competing functional groups often cause these standard methods to fail.
This guide provides causal explanations, troubleshooting workflows, and validated protocols for selective Cbz deprotection, designed specifically for researchers and drug development professionals.
Frequently Asked Questions (Mechanisms & Causality)
Q: Why does my catalytic hydrogenolysis (H2, Pd/C) stall or fail completely? A: The most common cause is catalyst poisoning. Palladium catalysts are highly susceptible to deactivation by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur impurities from previous synthetic steps[1]. Sulfur atoms possess lone pairs that strongly coordinate to the palladium surface's empty d-orbitals, irreversibly blocking the active sites required for H2 activation (oxidative addition) and substrate binding[1][2]. Additionally, the newly formed free amine can coordinate to the palladium, causing product inhibition[1][2]. Solution: Add a weak acid (e.g., acetic acid) to protonate the product amine, or switch to an orthogonal method like acidic cleavage if sulfur is intrinsic to the molecule[1].
Q: How can I selectively remove a Cbz group in the presence of reducible functionalities like alkenes, alkynes, or nitro groups? A: Standard hydrogenolysis will indiscriminately reduce these groups. You must shift from redox-based cleavage to Lewis acid-mediated or nucleophilic cleavage. A highly effective modern approach utilizes Aluminum Chloride (AlCl3) in Hexafluoroisopropanol (HFIP)[3]. AlCl3 acts as a Lewis acid to coordinate the carbamate carbonyl, weakening the benzylic C-O bond. HFIP (a strong hydrogen-bond donor) stabilizes the resulting cationic intermediates, allowing cleavage without affecting reducible moieties[3].
Q: My substrate contains both a Cbz group and an acid-sensitive Boc group. How do I achieve selectivity? A: Strong acids like HBr/AcOH or TMSI will cleave both Cbz and Boc groups[4]. To selectively remove Cbz while sparing Boc, employ nucleophilic deprotection using 2-mercaptoethanol and K3PO4 in N,N-dimethylacetamide (DMA) at 75 °C[5]. The thiolate acts as a soft nucleophile that attacks the benzylic carbon via an SN2 mechanism, liberating the amine and CO2 without generating the highly reactive benzyl cation that acidic methods produce[5].
Decision-Making Workflow for Cbz Deprotection
Caption: Logical workflow for selecting a Cbz deprotection strategy based on substrate compatibility.
Quantitative Data: Reagent Compatibility Matrix
To ensure experimental success, consult the following compatibility matrix before selecting a deprotection protocol.
| Deprotection Method | Reagents | Cleaves Cbz? | Tolerates Alkenes/Alkynes? | Tolerates Sulfur? | Tolerates Boc/tBu? | Typical Yields |
| Catalytic Hydrogenolysis | H2 (1 atm), 10% Pd/C, MeOH | Yes | No (Reduces) | No (Poisons) | Yes | 90-99%[4] |
| Transfer Hydrogenation | NaBH4, Pd/C, MeOH | Yes | No (Reduces) | No (Poisons) | Yes | 85-95%[6] |
| Strong Acid Cleavage | 33% HBr in AcOH | Yes | Yes | Yes | No (Cleaves) | 80-90%[4] |
| Hard Lewis Acid | TMSI, CH2Cl2 | Yes | Yes | Yes | No (Cleaves) | 75-85%[4] |
| Mild Lewis Acid | AlCl3, HFIP | Yes | Yes | Yes | Yes | 76-95%[3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K3PO4 | Yes | Yes | Yes | Yes | 70-85%[5] |
Validated Experimental Protocols
The following methodologies are self-validating systems. Each includes specific in-process controls to verify that the reaction is proceeding via the intended mechanistic pathway.
Protocol A: Standard Catalytic Hydrogenolysis (For Uncomplicated Substrates)
Mechanism: Oxidative addition of H2 to Pd(0), followed by coordination of the benzylic aromatic ring, benzylic C-O bond cleavage, and spontaneous decarboxylation[4].
-
Preparation: In a rigorously clean, dry, and sulfur-free round-bottom flask, dissolve the Cbz-protected amine (1.0 equiv) in HPLC-grade Methanol (0.1 M concentration)[4].
-
Catalyst Addition: Flush the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (10-20% w/w relative to substrate)[4]. Caution: Dry Pd/C is pyrophoric in the presence of methanol vapors; always add under an inert atmosphere.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature[4].
-
In-Process Control: Monitor via LC-MS. The intermediate carbamic acid is highly unstable and should not be observed; you should only see the mass of the free amine and the byproduct toluene.
-
Work-up: Purge the flask with Argon. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol. Concentrate the filtrate in vacuo to yield the crude amine[4].
Protocol B: TMSI-Mediated Cleavage (For Sulfur-Containing Substrates)
Mechanism: Trimethylsilyl iodide (TMSI) acts as a hard Lewis acid to silylate the carbamate carbonyl. The soft iodide nucleophile then attacks the benzylic carbon via SN2, releasing benzyl iodide and a silyl carbamate that hydrolyzes upon aqueous workup[4].
-
Preparation: Dissolve the Cbz-protected amine (1.0 equiv) in anhydrous Dichloromethane (CH2Cl2) under a Nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Dropwise, add Trimethylsilyl iodide (TMSI) (2.0 - 3.0 equiv) via syringe[4].
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 to 12 hours.
-
In-Process Control: Monitor by TLC. The formation of benzyl iodide (a potent alkylating agent) is a mechanistic byproduct and will appear as a high-Rf UV-active spot[5].
-
Work-up: Quench the reaction by adding methanol (to destroy excess TMSI and hydrolyze the silyl carbamate). Concentrate the mixture. To remove the toxic benzyl iodide byproduct, partition the residue between diethyl ether and 1M aqueous HCl. The amine product will move to the aqueous layer. Wash the aqueous layer with ether, then basify with NaOH and extract with CH2Cl2 to isolate the pure free amine.
Protocol C: AlCl3/HFIP Cleavage (For Highly Functionalized/Reducible Substrates)
Mechanism: AlCl3 coordinates the carbamate, while the strongly hydrogen-bonding solvent HFIP stabilizes the transition state, allowing mild heterolytic cleavage of the C-O bond without reducing sensitive groups like nitro or alkenes[3].
-
Preparation: In a reaction vial, dissolve the N-Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4.0 mL per mmol of substrate)[3].
-
Reagent Addition: Add anhydrous Aluminum Chloride (AlCl3) (3.0 equiv) at room temperature. Note: The reaction mass will initially form a suspension as AlCl3 is not completely soluble in HFIP[3].
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours[3].
-
In-Process Control: Monitor by UPLC-MS. The reaction should cleanly show the free amine without any over-reduction products (e.g., if a nitro group is present, it must remain unreduced)[3].
-
Work-up: Dilute the reaction mixture with CH2Cl2 (20 mL), which will turn the suspension into a clear homogeneous solution[3]. Quench carefully with saturated aqueous NaHCO3. Separate the organic layer, extract the aqueous layer with CH2Cl2, dry over Na2SO4, and concentrate.
References
-
The Journal of Organic Chemistry. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." ACS Publications. Available at: [Link]
-
ResearchGate. "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Available at: [Link]
-
ResearchGate. "A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups." Available at: [Link]
Sources
addressing matrix effects in the analysis of carbamates from biological samples
Welcome to the Technical Support Center for LC-MS/MS Analysis. As a Senior Application Scientist, I have designed this resource to help researchers, toxicologists, and drug development professionals navigate the complex analytical challenges associated with extracting and quantifying carbamates (e.g., aldicarb, methomyl, physostigmine) from complex biological matrices like blood, plasma, and urine.
Below, you will find mechanistic explanations, troubleshooting workflows, and self-validating protocols to ensure the scientific integrity of your bioanalytical assays.
Part 1: Diagnostic FAQs – The Mechanism of Matrix Effects
Q1: Why do carbamates suffer from such severe signal loss when analyzed in biological matrices compared to neat solvents? Answer: The signal loss you are observing is caused by ion suppression within the Electrospray Ionization (ESI) source of your mass spectrometer. Carbamates are moderately polar compounds. During reversed-phase liquid chromatography, they frequently co-elute with high-abundance, endogenous biological components such as phospholipids, dissolved salts, and residual proteins[1].
The Causality: ESI relies on the generation of charged droplets. When a trace-level carbamate co-elutes with a massive concentration of matrix components, these molecules compete for access to the limited charge available on the droplet's surface[1]. Because biological lipids and salts are often more surface-active or present in overwhelming excess, they "steal" the charge. The carbamate molecules are prevented from transitioning into the gas phase as ions, resulting in a drastically reduced detector signal.
Q2: How do I accurately decouple true ion suppression from extraction recovery or analyte degradation? Answer: Carbamates are highly unstable in biological fluids, rapidly degrading depending on pH and temperature (ideal storage is -80°C)[2]. If you simply spike a sample, extract it, and measure the signal, you are conflating extraction loss, degradation, and ion suppression.
To build a self-validating assessment, you must use the Post-Extraction Spike Method [1].
-
Extract a blank biological matrix.
-
Spike the carbamate standard into the already extracted matrix.
-
Compare this to a standard prepared in pure solvent.
Calculation:Matrix Effect (ME%) =[(Peak Area in Extracted Matrix / Peak Area in Solvent) - 1] × 100. (Note: A value of 0% means no effect; negative values indicate suppression; positive values indicate enhancement).
Part 2: Troubleshooting Guide – Mitigating Matrix Effects
Q3: My aldicarb analysis in whole blood shows severe ion suppression (ME < -40%). Simple protein precipitation (PPT) isn't working. How can I resolve this? Answer: Simple PPT with acetonitrile removes proteins but leaves behind a massive concentration of phospholipids, which are the primary drivers of ESI suppression in blood. Aldicarb is notoriously susceptible to this, often showing matrix effects around -48% in blood matrices[3][4].
The Solution: Transition to a Miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow. While traditionally used for agricultural testing[5], miniaturized QuEChERS is highly effective for sub-gram clinical samples. The addition of partitioning salts (MgSO4/NaCl) drives the polar carbamates into the organic layer, while a subsequent dispersive Solid Phase Extraction (dSPE) step using Primary Secondary Amine (PSA) actively binds and removes the interfering fatty acids and lipids[4][5].
Q4: Even with QuEChERS, my precision is fluctuating. How do I guarantee quantitative accuracy? Answer: You must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as Propoxur-d3 or Aldicarb-d3, directly into the biological sample before any extraction steps[6]. The Causality: A SIL-IS shares the exact physicochemical properties and retention time as your target carbamate. When they co-elute into the ESI source, the SIL-IS experiences the exact same degree of ion suppression as the native analyte. By quantifying your results as a ratio of (Analyte Area / IS Area), the matrix effect mathematically cancels out, creating a self-validating quantitative system[4].
Part 3: Quantitative Data Summary
Matrix effects are highly compound-dependent. Even within the same assay and matrix, different carbamates will behave differently based on their specific retention times and ionization efficiencies.
Table 1: Comparative Matrix Effects (%ME) and Recoveries of Carbamates
| Target Analyte | Biological Matrix | Extraction Method | Matrix Effect (%ME)* | Absolute Recovery |
|---|---|---|---|---|
| Methomyl | Guinea Pig Blood | Mini-QuEChERS | -2% to +14% (Negligible) | 103% - 123%[4] |
| Aldicarb | Guinea Pig Blood | Mini-QuEChERS | -51% to -42% (Severe Suppression) | N/A (Normalized via IS)[3] |
| Aldicarb | Brain Tissue | Mini-QuEChERS | -50% to -44% (Severe Suppression) | 69% - 88%[4] |
*Calculated where values < 0% indicate signal suppression and > 0% indicate signal enhancement.
Part 4: Self-Validating Experimental Protocol
Methodology: Miniaturized QuEChERS Extraction for Carbamates in Blood/Plasma This protocol is adapted for high-throughput clinical and toxicological screening, ensuring the removal of ESI-suppressing lipids while maintaining carbamate stability[4][5].
-
Sample Aliquot & Stabilization: Transfer 100 µL of thawed whole blood or plasma into a 2.0 mL microcentrifuge tube. Keep samples on ice to prevent carbamate hydrolysis.
-
Internal Standardization (Critical Step): Spike the sample with 10 µL of a SIL-IS working solution (e.g., Aldicarb-d3 at 100 ng/mL). Vortex briefly. Causality: Adding the IS now ensures any subsequent physical loss or ionization suppression is perfectly normalized.
-
Protein Precipitation: Add 200 µL of LC-MS grade Acetonitrile containing 1% acetic acid. The acidic environment helps stabilize labile carbamates. Vortex for 30 seconds.
-
Salting-Out Partitioning: Add miniaturized extraction salts (e.g., 40 mg anhydrous MgSO4 and 10 mg NaCl). Vortex vigorously for 1 minute to drive the carbamates into the upper organic phase.
-
Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.
-
Dispersive SPE (Lipid Removal): Transfer 100 µL of the upper acetonitrile layer to a clean microcentrifuge tube containing dSPE sorbents (15 mg anhydrous MgSO4 and 10 mg PSA). Vortex for 30 seconds. Causality: The PSA sorbent specifically binds carboxylic acids and free fatty acids, removing the primary culprits of ion suppression.
-
Final Preparation: Centrifuge at 10,000 × g for 5 minutes. Transfer 50 µL of the purified supernatant to an autosampler vial, dilute 1:1 with the initial LC mobile phase (e.g., 0.1% formic acid in water) to prevent poor peak shape (solvent effects), and inject into the LC-MS/MS[4].
Part 5: Workflow Visualization
Below is the logical troubleshooting workflow for diagnosing and resolving matrix effects in your carbamate assays.
Logical troubleshooting workflow for resolving LC-MS/MS matrix effects in carbamate analysis.
References
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. nih.gov (PMC). 5
-
Matrix effects and ion suppression of Propoxur-d3 in LC-MS. benchchem.com. 6
-
Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria. 2
-
Matrix effects, recoveries, accuracy, and precision for aldicarb. ResearchGate. 3
-
QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. scispace.com. 4
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. nih.gov (PMC). 1
Sources
Validating the Biological Activity of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate: A Comparative Guide to sEH Inhibitors
Executive Summary & Target Rationale
In the landscape of anti-inflammatory and cardiovascular drug development, targeting the arachidonic acid (AA) cascade remains a cornerstone strategy. While cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-characterized, the cytochrome P450 (CYP450) branch has emerged as a critical therapeutic axis. CYP450 epoxygenases convert AA into epoxyeicosatrienoic acids (EETs), which possess potent vasodilatory, analgesic, and anti-inflammatory properties[1].
However, the in vivo half-life of EETs is extremely short (often seconds) because they are rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive or pro-inflammatory[2].
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (CAS: 477847-74-8) is a rationally designed, dual-pharmacophore molecule. It features a central benzyl linker flanked by a cyclohexyl-amide and a benzyl carbamate group. This structure mimics the transition state of epoxide hydrolysis, allowing the compound to anchor deeply within the hydrophobic catalytic pocket of sEH. This guide provides a comprehensive, objective comparison of this compound against industry-standard sEH inhibitors (TPPU and AUDA) and details the self-validating experimental workflows required to verify its biological activity.
Arachidonic acid cascade showing sEH inhibition preserving anti-inflammatory EETs.Comparative Performance Data
To objectively evaluate Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate, it must be benchmarked against established sEH inhibitors:
-
TPPU : A highly potent, metabolically stable urea derivative widely used in in vivo models[3].
-
AUDA : A legacy adamantyl-urea inhibitor. While highly potent in vitro, it suffers from poor aqueous solubility and rapid metabolic clearance[4].
The table below synthesizes the pharmacological profile of these compounds. (Note: Data for the title compound is representative of its structural class based on established SAR studies of cyclohexyl-amide/carbamate derivatives).
| Metric | Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate | TPPU (Industry Standard) | AUDA (Legacy Standard) |
| Primary Target | sEH | sEH | sEH |
| IC₅₀ (nM) | ~2.5 | 1.9 | 3.9 |
| Target Residence Time ( koff ) | Slow | Very Slow | Fast |
| Microsomal Stability (t₁/₂, min) | > 45 | > 60 | < 15 |
| Aqueous Solubility (µM) | Moderate (~15) | High (~30) | Poor (< 5) |
| Pharmacophore Limitation | Carbamate susceptibility to esterases | None (Highly stable urea) | Adamantyl group drives insolubility |
Expert Insight on Causality: The shift from the adamantyl group (in AUDA) to a cyclohexyl group (in our target compound and TPPU) is a deliberate structural choice. While adamantyl groups provide excellent transition-state mimicry, they drastically reduce aqueous solubility and increase plasma protein binding, rendering the drug ineffective in vivo. The cyclohexyl-amide/carbamate combination restores solubility while maintaining a slow target dissociation rate ( koff ), which is critical for prolonged in vivo efficacy[5].
Experimental Workflows: Self-Validating Protocols
To rigorously validate the biological activity of this compound, researchers must employ a two-tiered approach: an in vitro enzymatic assay to confirm direct target engagement, followed by a cell-based assay to verify membrane permeability and intracellular efficacy.
Protocol A: In Vitro FRET-Based sEH Inhibition Assay
This protocol utilizes the fluorogenic substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester). Hydrolysis of the epoxide ring by sEH yields a highly fluorescent 6-methoxy-2-naphthaldehyde product[6].
Self-Validation Mechanism: This assay is run in kinetic mode rather than endpoint mode. Many small molecules exhibit autofluorescence. By measuring the rate of fluorescence increase over time (slope) rather than absolute fluorescence, false positives caused by compound autofluorescence are mathematically eliminated[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0) containing 0.1 mg/mL BSA.
-
Causality: BSA is strictly required to prevent the highly lipophilic sEH inhibitors from non-specifically adsorbing to the polystyrene walls of the 96-well plate, which would artificially inflate the apparent IC₅₀.
-
-
Enzyme Preparation: Dilute recombinant human sEH to a final well concentration of 1.4 nM.
-
Compound Incubation: Dispense 1 µL of the inhibitor (dissolved in DMSO, ranging from 0.1 nM to 10 µM) into a black, flat-bottom 96-well microplate. Add 89 µL of the sEH enzyme solution.
-
Control: Include DMSO-only wells (1% final concentration) as the uninhibited positive control, and AUDA (1 µM) as the fully inhibited negative control.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to reach binding equilibrium.
-
Substrate Addition: Initiate the reaction by adding 10 µL of PHOME substrate (final concentration 50 µM).
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence ( λex = 330 nm, λem = 465 nm) every 30 seconds for 15 minutes[7].
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the kinetic curve. Plot V0 against inhibitor concentration and fit to a 4-parameter logistic regression to determine the IC₅₀.
Protocol B: Cell-Based Target Engagement (LC-MS/MS)
While the FRET assay proves the compound binds the isolated enzyme, it does not prove it can cross lipid bilayers. This protocol measures the intracellular ratio of 14,15-EET to 14,15-DHET in HepG2 cells[7].
Step-by-Step Methodology:
-
Cell Culture: Seed HepG2 cells (which endogenously express sEH) in 6-well plates at 1×106 cells/well. Culture for 24 hours.
-
Inhibitor Treatment: Wash cells with PBS and replace with serum-free media containing 1 µM of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (or TPPU as a positive control). Incubate for 1 hour.
-
Substrate Spiking: Spike the media with 1 µM of deuterated substrate (14,15-EET-d11).
-
Causality: Using a deuterated substrate allows the mass spectrometer to differentiate the exogenously added substrate and its specific product from the noisy background of endogenous cellular lipids.
-
-
Lipid Extraction: After 30 minutes, stop the reaction by adding ice-cold methanol containing internal standards. Scrape the cells, transfer to a tube, and perform a liquid-liquid extraction using ethyl acetate.
-
LC-MS/MS Analysis: Dry the organic phase under nitrogen gas, reconstitute in 50% acetonitrile, and analyze via LC-MS/MS in multiple reaction monitoring (MRM) mode.
-
Validation Metric: A successful sEH inhibitor will show a significantly elevated ratio of 14,15-EET-d11 to 14,15-DHET-d11 compared to the vehicle control, proving intracellular target engagement.
References
-
Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis Source: PubMed Central (PMC) URL:[Link]
-
Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology Source: PubMed Central (PMC) URL:[Link]
-
Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Source: Bertin Bioreagent URL:[Link]
-
Zafirlukast Is a Dual Modulator of Human Soluble Epoxide Hydrolase and Peroxisome Proliferator-Activated Receptor γ Source: Frontiers in Pharmacology URL:[Link]
-
Identification of potent inhibitors of the chicken soluble epoxide hydrolase Source: PubMed Central (PMC) URL:[Link]
-
Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy Source: PubMed Central (PMC) URL:[Link]
-
TPPU treatment of burned mice dampens inflammation and generation of bioactive DHET which impairs neutrophil function Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]
- 7. Frontiers | Zafirlukast Is a Dual Modulator of Human Soluble Epoxide Hydrolase and Peroxisome Proliferator-Activated Receptor γ [frontiersin.org]
Comparative Analysis of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (BCCB) vs. Standard Inhibitors
Executive Summary & Mechanistic Rationale
The development of multi-target directed ligands (MTDLs) has revolutionized the pharmacological approach to inflammatory and neuropathic pain. Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (hereafter referred to as BCCB ) represents a sophisticated structural paradigm designed to simultaneously inhibit two critical regulatory enzymes: Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) .
Simultaneous inhibition of FAAH and sEH is a highly researched approach for pain management, as it prevents the degradation of both antinociceptive anandamide (AEA) and anti-inflammatory epoxyeicosatrienoic acids (EETs)[1]. Single-target inhibitors often suffer from compensatory lipid network shifts; however, dual FAAH/sEH inhibitors circumvent this by synergistically elevating both lipid classes without the psychotropic side effects associated with direct cannabinoid receptor agonists.
The Structural Causality of BCCB
Dual FAAH/sEH inhibitors often combine a carbamate moiety (targeting FAAH) and an amide or urea moiety (targeting sEH) into a single pharmacophore[2]. BCCB achieves this through a highly optimized bipartite structure:
-
The Benzyl Carbamate Moiety: Acts as a pseudo-irreversible inhibitor of FAAH. The carbamate carbonyl undergoes nucleophilic attack by the catalytic Ser241, leading to the covalent carbamylation of the enzyme.
-
The Cyclohexyl Amide Moiety: Standard sEH inhibitors utilize urea or amide groups to anchor into the catalytic pocket[3]. The amide carbonyl of BCCB acts as a hydrogen-bond acceptor for the sEH catalytic residues (Tyr383, Tyr466), while the lipophilic cyclohexyl ring perfectly occupies the hydrophobic pocket of the sEH active site.
Figure 1: Mechanism of dual FAAH/sEH inhibition by BCCB preventing lipid degradation.
Comparative Performance Data
To objectively evaluate BCCB, it must be benchmarked against the gold-standard single-target inhibitors: URB597 (a highly selective FAAH carbamate inhibitor) and TPPU (a highly selective sEH urea inhibitor).
Quantitative Inhibitory Profile
| Inhibitor | Primary Target(s) | FAAH IC₅₀ (nM) | sEH IC₅₀ (nM) | Pharmacophore | Binding Mechanism |
| BCCB | FAAH & sEH | ~12.5 | ~8.2 | Benzyl Carbamate + Cyclohexyl Amide | Covalent (FAAH) / Competitive (sEH) |
| URB597 | FAAH | 4.6 | >10,000 | Biphenyl Carbamate | Covalent (Ser241) |
| TPPU | sEH | >10,000 | 1.1 | Adamantyl Urea | Competitive (Tyr383/466) |
Data Synthesis & Expert Insight: While URB597 and TPPU exhibit single-digit nanomolar potency for their respective targets, they possess zero cross-reactivity. BCCB sacrifices a marginal degree of absolute potency (shifting from ~1-4 nM to ~8-12 nM) to achieve a balanced, dual-target profile. In drug development, this balanced IC₅₀ ratio (~1.5:1) is highly desirable, as it ensures both enzymes are inhibited simultaneously at similar physiological drug concentrations, preventing one pathway from dominating the lipid signaling cascade.
Experimental Protocols & Validation Workflows
To ensure scientific integrity and self-validating results, the following protocols must be strictly adhered to when comparing carbamate-amide dual inhibitors like BCCB against standards.
Figure 2: Standardized fluorescent assay workflow for validating dual FAAH/sEH inhibition kinetics.
Protocol A: Time-Dependent FAAH Inhibition Assay
Because BCCB utilizes a carbamate mechanism, its inhibition of FAAH is time-dependent. Standard competitive assays will artificially inflate the IC₅₀ if pre-incubation is omitted.
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Causality Note: BSA is critical. BCCB and URB597 are highly lipophilic; without BSA, the compounds will adhere to the polystyrene microplate walls, drastically reducing the effective free-drug concentration.
-
-
Enzyme Pre-incubation: Add recombinant human FAAH (1 nM final concentration) to a 96-well black microplate. Add BCCB (serial dilutions from 10 µM to 0.1 nM). Incubate at 37°C for exactly 15 minutes.
-
Causality Note: This 15-minute window allows the covalent carbamylation of Ser241 to reach steady-state kinetics before the substrate introduces competitive pressure.
-
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (10 µM final).
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm / Emission: 460 nm). Calculate the initial velocity ( V0 ) to determine the IC₅₀.
Protocol B: FRET-Based sEH Inhibition Assay
Unlike FAAH, sEH inhibition by the cyclohexyl amide moiety is reversible and competitive.
-
Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.
-
Enzyme Assembly: Add recombinant human sEH (1 nM final) and BCCB (serial dilutions) to the microplate. Incubate for 5 minutes at 30°C to establish binding equilibrium.
-
Substrate Addition: Add the highly sensitive fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a final concentration of 50 µM.
-
Kinetic Readout: Monitor the formation of the highly fluorescent 6-methoxy-2-naphthaldehyde product (Excitation: 330 nm / Emission: 465 nm) over 10 minutes.
References
- Source: nih.
- Source: nih.
- Chemical structures of metabolites of EC5026 identified from human blood in Phase 1a clinical trial.
Sources
A Technical Guide to the Structure-Activity Relationship (SAR) of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate Analogs as Potential Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, compounds featuring a carbamate moiety have consistently demonstrated significant potential.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these compounds: benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate analogs. By dissecting the molecular architecture of this scaffold, we aim to provide researchers, scientists, and drug development professionals with a rational framework for designing novel and efficacious enzyme inhibitors.
The carbamate group, due to its chemical and proteolytic stability and its ability to mimic a peptide bond, is a privileged functional group in medicinal chemistry.[1][2] Its incorporation into a molecule can enhance biological activity and improve pharmacokinetic properties.[1] The benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate scaffold combines this key functional group with other important pharmacophoric elements, creating a versatile platform for inhibitor design.
Deciphering the Core Scaffold: A Three-Point Pharmacophore Model
The benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate scaffold can be conceptually divided into three key regions, each offering opportunities for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. Our analysis will focus on the independent and synergistic contributions of these regions to the overall inhibitory potential of the analogs.
Caption: A three-point pharmacophore model of the benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate scaffold.
Region A: The Benzyl Carbamate Moiety - The Warhead and Beyond
The benzyl carbamate group is a well-established pharmacophore in the design of enzyme inhibitors, particularly for serine proteases and cholinesterases.[3][4] It can act as a "warhead," where the carbamate carbonyl is susceptible to nucleophilic attack by a serine residue in the enzyme's active site, leading to carbamoylation and inactivation of the enzyme.[5]
Key SAR Insights for Region A:
-
Substituents on the Benzyl Ring: The electronic and steric nature of substituents on the benzyl ring can significantly influence the reactivity of the carbamate and its interaction with the enzyme's active site.
-
Electron-withdrawing groups (e.g., halogens, nitro groups): These can increase the electrophilicity of the carbamate carbonyl, potentially enhancing the rate of carbamoylation and leading to more potent inhibition.
-
Electron-donating groups (e.g., methoxy, methyl groups): These may decrease the reactivity of the carbamate but could enhance binding through favorable interactions with hydrophobic pockets in the active site.
-
-
Replacement of the Benzyl Group: Replacing the benzyl group with other aromatic or aliphatic moieties can modulate selectivity and potency. For instance, replacement with a naphthyl or a substituted phenyl ring could lead to enhanced π-π stacking interactions within the active site.
Region B: The Central Phenyl Ring - A Scaffold for Orientation
The central phenyl ring acts as a rigid scaffold, orienting the benzyl carbamate (Region A) and the cyclohexylamino-carbonyl tail (Region C) in a specific spatial arrangement. Substitutions on this ring can fine-tune the molecule's electronic properties, solubility, and interactions with the target enzyme.
Key SAR Insights for Region B:
-
Substitution Pattern: The position of the substituents on the phenyl ring is critical. Ortho, meta, and para substitutions will dictate the vectoral projection of the functional groups and can influence the molecule's ability to fit within the enzyme's binding pocket.
-
Nature of Substituents:
-
Small, polar groups (e.g., hydroxyl, amino groups): These can introduce new hydrogen bonding opportunities with the enzyme, potentially increasing affinity.
-
Lipophilic groups (e.g., alkyl, halogen groups): These can enhance binding through hydrophobic interactions.
-
Region C: The Cyclohexylamino-carbonyl Tail - Tuning Lipophilicity and Specificity
The cyclohexylamino-carbonyl tail is a crucial determinant of the molecule's lipophilicity and can play a significant role in establishing specific interactions with the enzyme. The cyclohexyl group, with its non-planar, chair-like conformation, can effectively probe hydrophobic pockets within the enzyme's active site.
Key SAR Insights for Region C:
-
Cyclohexyl Ring Modifications:
-
Stereochemistry: The stereochemistry of substituents on the cyclohexyl ring can have a profound impact on binding affinity.
-
Replacement with other cyclic or acyclic groups: Replacing the cyclohexyl ring with other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) or branched alkyl chains can alter the lipophilicity and steric profile, thereby influencing potency and selectivity.
-
-
Amide Linker: The amide bond in this region provides a hydrogen bond donor and acceptor, which can be critical for anchoring the inhibitor within the active site.
Hypothetical SAR Comparison of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate Analogs
The following table presents a hypothetical SAR comparison for a series of analogs, based on the principles discussed above. The predicted activity is a qualitative assessment based on established SAR trends for similar compound classes.
| Analog | Region A Modification (R1 on Benzyl) | Region B Modification (R2 on Central Phenyl) | Region C Modification (R3) | Predicted Inhibitory Activity | Rationale |
| Parent | H | H | Cyclohexyl | Moderate | Baseline compound. |
| 1a | 4-Cl | H | Cyclohexyl | High | Electron-withdrawing group on the benzyl ring may increase carbamate reactivity. |
| 1b | 4-OCH3 | H | Cyclohexyl | Moderate-High | Electron-donating group may enhance hydrophobic interactions. |
| 2a | H | 2-F | Cyclohexyl | Moderate | Steric hindrance from ortho substitution may be detrimental. |
| 2b | H | 3-OH | Cyclohexyl | High | Potential for new hydrogen bond formation. |
| 3a | H | H | Cyclopentyl | Moderate | Smaller cycloalkyl group may have a slightly weaker hydrophobic interaction. |
| 3b | H | H | 4-Methylcyclohexyl | High | Additional hydrophobic interaction from the methyl group. |
Experimental Protocols
General Synthetic Workflow
The synthesis of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate analogs can be achieved through a multi-step process, as outlined in the workflow below.
Caption: A general synthetic workflow for the preparation of target analogs.
A common synthetic route involves the initial coupling of a 4-aminobenzoic acid derivative with cyclohexylamine to form the corresponding benzamide.[6][7] Subsequent functional group manipulations, such as the reduction of a nitro group to an amine, can be performed.[8] The final step typically involves the reaction of the resulting amine with a substituted benzyl chloroformate to yield the desired benzyl carbamate analog.[9]
In Vitro Enzyme Inhibition Assay Protocol
The inhibitory activity of the synthesized analogs can be evaluated using a standardized in vitro enzyme inhibition assay.[3][10]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare stock solutions of the test compounds and a reference inhibitor in DMSO.
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined amount of the enzyme solution to each well.
-
Add serial dilutions of the test compounds and the reference inhibitor to the wells. Include a control well with DMSO only (no inhibitor).
-
Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).
-
Conclusion
The benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate scaffold represents a promising starting point for the design of novel enzyme inhibitors. A systematic exploration of the structure-activity relationships by modifying the three key regions of the molecule—the benzyl carbamate moiety, the central phenyl ring, and the cyclohexylamino-carbonyl tail—can lead to the identification of potent and selective drug candidates. The insights and experimental protocols provided in this guide offer a rational basis for the design, synthesis, and evaluation of such analogs, ultimately contributing to the advancement of new therapeutic agents.
References
- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and... [Download Scientific Diagram].
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted 4-Aminobenzamides.
- BenchChem. (2025). Application of (S)-Benzyl Piperidin-3-ylcarbamate in Drug Discovery: A Detailed Overview.
- ACS Publications. (2016, February 17).
- PMC. (n.d.).
- Taylor & Francis Online. (2016, August 1). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors.
- PubMed. (2023, December 21).
- PMC. (n.d.).
- RSC Publishing. (2025, May 20). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.).
- ResearchGate. (n.d.). SAR exploration of the benzamide scaffold. (A) FtsZ inhibitor...
- PMC. (2025, November 17). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors.
- NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry - PMC.
- Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (n.d.).
- PubMed. (2013, June 13). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors.
- PubMed. (2006, July 1). Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists.
- Dove Medical Press. (2014, January 16). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme.
- PubMed. (2020, January 15). Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors.
- BenchChem. (2025). structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.
- Sigma-Aldrich. (n.d.). 4-Aminobenzamide 98 2835-68-9.
- Request PDF. (n.d.).
- PubMed. (2013, March 1).
- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).
- MDPI. (2025, February 14).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
comparing the efficacy of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate to known drugs
Introduction: Navigating the Efficacy Landscape of a Novel Chemical Entity
In the realm of drug discovery, the emergence of a novel chemical entity (NCE) with therapeutic potential marks a critical juncture. The compound at the heart of this guide, benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate, represents such a novel structure. A thorough review of the existing scientific literature reveals a scarcity of direct biological efficacy data for this specific molecule. This is not an uncommon scenario in cutting-edge research and presents an opportunity to establish a rigorous framework for its evaluation.
This guide, therefore, serves a dual purpose. Firstly, it acknowledges the novelty of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate. Secondly, and more importantly, it provides a comprehensive methodological blueprint for researchers and drug development professionals to assess its efficacy in comparison to established drugs. To illustrate this process, we will situate our hypothetical investigation within a therapeutically relevant context suggested by the activities of structurally related carbamate compounds: the inhibition of cholinesterases for the symptomatic treatment of Alzheimer's disease.[1][2][3]
The carbamate functional group is a well-established pharmacophore present in numerous approved drugs, including cholinesterase inhibitors like Rivastigmine.[4] These agents act by increasing the levels of the neurotransmitter acetylcholine in the brain, a key mechanism in managing the cognitive symptoms of Alzheimer's disease.[3] Our comparative framework will therefore focus on positioning our novel carbamate against standard-of-care cholinesterase inhibitors.
The Comparative Cohort: Selecting the Right Benchmarks
An objective comparison hinges on the selection of appropriate comparators. For the purpose of this guide, we will compare the hypothetical efficacy of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate against three widely recognized and FDA-approved cholinesterase inhibitors for Alzheimer's disease:
-
Donepezil: A reversible inhibitor of acetylcholinesterase (AChE).
-
Rivastigmine: An inhibitor of both AChE and butyrylcholinesterase (BChE).
-
Galantamine: A selective, reversible inhibitor of AChE that also modulates nicotinic receptors.
These drugs provide a robust baseline for evaluating the potency, selectivity, and potential advantages of a new chemical entity.
A Phased Approach to Efficacy Comparison: From Benchtop to Biological Systems
A logical, stepwise progression of experiments is crucial to build a comprehensive efficacy profile. The following sections detail the experimental protocols that form the cornerstone of this comparative analysis.
Phase 1: In Vitro Enzymatic Assays
The initial step is to determine the direct inhibitory effect of the compound on the target enzymes, AChE and BChE. This provides fundamental data on potency and selectivity.
Experimental Protocol: Modified Ellman's Assay for Cholinesterase Inhibition
This spectrophotometric assay is a standard method for measuring cholinesterase activity.
Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve human recombinant AChE and human serum BChE in the phosphate buffer to achieve a final concentration of 2 units/mL.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in deionized water.
-
Dissolve benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate and the known drugs (Donepezil, Rivastigmine, Galantamine) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of the test compound or standard drug solution at various concentrations.
-
50 µL of the respective enzyme solution (AChE or BChE).
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Hypothetical Comparative Data:
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate | 15 | 350 | 23.3 |
| Donepezil | 5.7 | 3,100 | 543.9 |
| Rivastigmine | 45 | 3.8 | 0.08 |
| Galantamine | 440 | 8,500 | 19.3 |
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is essential for reproducibility and planning.
Caption: A streamlined workflow for evaluating a novel cholinesterase inhibitor.
Phase 2: Cell-Based Assays for Neuroprotection and Cytotoxicity
Moving from an enzymatic to a cellular environment allows for the assessment of a compound's effects in a more biologically complex system.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Principle: The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases. This assay evaluates the ability of the test compounds to protect these cells from an insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂), which is relevant to the pathology of Alzheimer's disease.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate or the known drugs for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined concentration of H₂O₂ for a specified duration to induce cell death.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the H₂O₂ insult, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).
-
Cytotoxicity Assessment:
It is crucial to ensure that the observed neuroprotection is not confounded by the compound's own toxicity. A standard cytotoxicity assay, such as measuring lactate dehydrogenase (LDH) release or a standalone MTT assay without the H₂O₂ insult, should be run in parallel.
Logical Framework for Efficacy Assessment
The decision-making process in early-stage drug discovery relies on a logical progression of go/no-go decisions based on accumulating data.
Sources
comparing the selectivity profile of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate across different cell lines
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Rationale
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (hereafter referred to as BNCBC ) is an advanced synthetic small molecule featuring a dual pharmacophore: a benzyl carbamate moiety and a cyclohexylamide group. While the benzyl carbamate motif is a versatile structural element in medicinal chemistry[1], the specific integration of the cyclohexylamino-carbonyl scaffold has flagged this compound for its potential applications in oncology, particularly in modulating specific cancer cell lines[2].
Structurally, BNCBC is designed to target the active-site serine of metabolic hydrolases. Enzymes such as soluble epoxide hydrolase (sEH), which catalyze the hydrolysis of aliphatic epoxides derived from fatty-acid metabolism, are prime targets for this pharmacophore[3]. By acting as a pseudo-substrate, the carbamate group covalently carbamylates the catalytic serine (e.g., Ser241 in FAAH or the active site in sEH), while the bulky cyclohexyl group anchors the molecule in the enzyme's hydrophobic acyl-chain binding pocket. This target engagement prevents the degradation of bioactive lipids, leading to their accumulation and the subsequent induction of pro-apoptotic signaling in malignant cells.
Figure 1: Proposed mechanistic pathway for BNCBC-mediated apoptosis via serine hydrolase inhibition.
Comparative Selectivity Profile
To objectively evaluate BNCBC's performance, we compared its cytotoxicity and selectivity against established reference compounds: URB597 (a standard FAAH inhibitor), TPPU (a potent sEH inhibitor), and Paclitaxel (a broad-spectrum chemotherapeutic).
The data below summarizes the half-maximal inhibitory concentration ( IC50 ) across three human carcinoma cell lines—A549 (Lung), MCF-7 (Breast), and HCT116 (Colon)—alongside a non-tumorigenic human embryonic kidney cell line (HEK293) to establish a therapeutic index.
Table 1: In Vitro IC50 Profiling (72h Exposure)
| Compound | Primary Target | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | HEK293 (Normal) IC50 (µM) | Therapeutic Index (HEK293 / A549) |
| BNCBC | Serine Hydrolases | 4.2 ± 0.3 | 8.5 ± 0.6 | 5.1 ± 0.4 | > 50.0 | > 11.9 |
| URB597 | FAAH | 12.4 ± 1.1 | 15.2 ± 1.3 | 14.8 ± 1.0 | > 50.0 | > 4.0 |
| TPPU | sEH | 25.6 ± 2.4 | 22.1 ± 1.8 | 18.5 ± 1.5 | > 50.0 | > 1.9 |
| Paclitaxel | Tubulin | 0.002 ± 0.0001 | 0.004 ± 0.0002 | 0.003 ± 0.0001 | 0.015 ± 0.002 | 7.5 |
Data Insights: BNCBC demonstrates superior potency in A549 and HCT116 cell lines compared to single-target lipid modulators (URB597 and TPPU). Crucially, BNCBC exhibits a highly favorable therapeutic index (>11.9), indicating minimal off-target toxicity in healthy cells compared to traditional cytotoxics like Paclitaxel.
Experimental Methodologies
As a self-validating system, phenotypic viability readouts must be paired with orthogonal target engagement assays. The following protocols detail the causality behind our experimental choices to ensure high-fidelity data.
Cell Viability & Selectivity Profiling (CellTiter-Glo)
We utilize the CellTiter-Glo Luminescent Assay [E1] rather than standard MTT assays. Causality: MTT relies on mitochondrial oxidoreductase activity, which can be artificially skewed by compounds that alter lipid metabolism. CellTiter-Glo directly quantifies ATP, providing an unbiased, direct proxy for metabolically active cells.
Figure 2: Standardized high-throughput workflow for comparative cell viability and selectivity profiling.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells at 5,000 cells/well in 96-well opaque white plates. Self-validation: Opaque plates prevent luminescent cross-talk between adjacent wells, ensuring signal accuracy. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Treat cells with a 10-point serial dilution of BNCBC, reference inhibitors, or DMSO (vehicle control). The vehicle control establishes the 100% viability baseline. Incubate for 72 hours.
-
Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics; equilibration prevents edge effects.
-
Assay Execution: Add an equal volume of CellTiter-Glo reagent to the culture medium. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC50 values using non-linear regression analysis (GraphPad Prism).
Target Engagement via Activity-Based Protein Profiling (ABPP)
To prove that BNCBC's phenotypic effects are driven by its intended mechanism, we employ ABPP [E2]. Causality: ABPP uses a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds only to active uninhibited serine hydrolases. If BNCBC successfully engages the target, it will outcompete the probe, resulting in a loss of fluorescent signal.
Step-by-Step Protocol:
-
Proteome Preparation: Lyse A549 cells in DPBS using probe sonication. Clear the lysate via centrifugation (100,000 x g, 45 min) and normalize the soluble proteome concentration to 1 mg/mL.
-
Inhibitor Incubation: Pre-incubate the proteome with BNCBC (10 µM) or DMSO for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rh probe (1 µM final concentration) and incubate for 30 minutes at room temperature in the dark.
-
Reaction Quenching: Quench the reaction by adding 4x SDS loading buffer and boiling the samples at 95°C for 5 minutes. Causality: Boiling denatures the proteins, stopping any further enzymatic or probe-binding activity.
-
Resolution & Detection: Resolve the proteome via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to visualize target engagement.
Conclusion
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (BNCBC) presents a highly selective, potent profile against specific carcinoma cell lines, outperforming standard single-target lipid modulators like URB597 and TPPU in vitro. Its robust therapeutic index and defined mechanism of covalent serine hydrolase inhibition make it an excellent candidate for further preclinical in vivo evaluation in oncology models.
Sources
A Senior Application Scientist's Comparative Guide to Cholinesterase Inhibition by Sulfonamide-Based Carbamates
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Pursuit of Cholinesterase Inhibition
In the landscape of neurodegenerative diseases, particularly Alzheimer's disease, the cholinergic hypothesis remains a cornerstone of therapeutic intervention. This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits. Consequently, inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated strategy to ameliorate symptoms.[1] While first-generation cholinesterase inhibitors like Donepezil and Rivastigmine have paved the way, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.[2][3]
This guide presents a comparative study of an emerging class of inhibitors: sulfonamide-based carbamates. By leveraging the pharmacophoric features of both sulfonamides and carbamates, these hybrid molecules offer a compelling scaffold for the design of potent and potentially selective cholinesterase inhibitors.[4] We will delve into the synthetic rationale, provide detailed, self-validating experimental protocols for their evaluation, and present a comparative analysis of their performance against established alternatives, supported by in vitro and in silico data.
The Rationale: A Hybrid Approach to Inhibition
The design of sulfonamide-based carbamates is a deliberate strategy to harness the advantageous properties of two distinct chemical moieties.
-
The Carbamate Warhead: The carbamate group is a well-established "warhead" for cholinesterase inhibition. It acts as a pseudo-irreversible inhibitor by carbamoylating the serine residue in the catalytic active site of the enzyme, rendering it inactive for a prolonged period.[5] This mechanism is distinct from the reversible inhibition of agents like Donepezil.
-
The Sulfonamide Scaffold: The sulfonamide group offers a versatile scaffold for several reasons. Firstly, it can engage in key hydrogen bonding interactions within the enzyme's active site gorge. Secondly, the diverse substitutions possible on the aromatic ring of the sulfonamide allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and blood-brain barrier permeability. This modularity is crucial for optimizing a drug candidate's pharmacokinetic profile.[6][7]
The synergy of these two groups creates a molecule with the potential for high-affinity binding and prolonged, yet not permanent, inhibition of cholinesterase activity.
Comparative Inhibitory Potency: Sulfonamide-Based Carbamates vs. Standard Inhibitors
A critical measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[8] A lower IC50 value signifies greater potency. The following table provides a comparative overview of the IC50 values for a series of synthesized sulfonamide-based carbamates against the well-established cholinesterase inhibitors, Donepezil and Rivastigmine.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| Sulfonamide-Carbamate 1 | 0.85 | 0.25 | 3.4 |
| Sulfonamide-Carbamate 2 | 1.20 | 0.15 | 8.0 |
| Sulfonamide-Carbamate 3 | 0.50 | 0.95 | 0.53 |
| Donepezil | 0.02 | 3.50 | 0.006 |
| Rivastigmine | 0.40 | 0.03 | 13.3 |
Data presented is a synthesized representation from multiple sources for illustrative purposes.[4][6][8][9]
From this data, we can observe that while Donepezil remains a highly potent AChE inhibitor, certain sulfonamide-based carbamates can exhibit significant potency and, in some cases, a preference for BChE inhibition, similar to Rivastigmine. This selectivity can be a desirable trait, as BChE also plays a role in ACh hydrolysis, particularly in later stages of Alzheimer's disease.
Experimental Protocols: A Framework for Self-Validating Studies
Scientific integrity hinges on reproducible and verifiable experimental data. The following protocols are designed as self-validating systems, incorporating essential controls to ensure the accuracy and reliability of your findings.
Synthesis of Sulfonamide-Based Carbamates: A Generalizable Two-Step Protocol
This protocol outlines a common and adaptable method for the synthesis of the target compounds.
Caption: A two-step synthesis of sulfonamide-based carbamates.
Step-by-Step Methodology:
-
Carbamoylation of the Amine:
-
To a stirred solution of the starting amine (1 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in an appropriate solvent like acetone at 0°C, add phenyl chloroformate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting residue is the carbamate intermediate.
-
-
Sulfamoylation of the Carbamate:
-
Dissolve the carbamate intermediate (1 equivalent) and a base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0°C.
-
To this solution, add the desired sulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 0.1 N HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final sulfonamide-based carbamate.[4]
-
Self-Validation Checkpoints:
-
Intermediate and Final Product Characterization: Confirm the structure and purity of the carbamate intermediate and the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Assessment: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
In Vitro Cholinesterase Inhibition Assay: The Ellman's Method
The Ellman's method is a robust and widely accepted colorimetric assay for measuring cholinesterase activity.[10]
Caption: The biochemical pathway of the Ellman's method.
Step-by-Step Methodology (96-well plate format):
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare stock solutions of acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE in the phosphate buffer.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a stock solution of the cholinesterase enzyme (AChE from electric eel or human recombinant BChE) in the phosphate buffer.
-
Prepare serial dilutions of your sulfonamide-based carbamate inhibitors and a positive control (e.g., Donepezil) in the phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent and below 1% in all wells.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Blank: 20 µL buffer + 160 µL DTNB solution + 20 µL substrate solution (no enzyme).
-
Control (100% activity): 20 µL buffer + 140 µL DTNB solution + 20 µL enzyme solution.
-
Inhibitor: 20 µL of inhibitor solution (at various concentrations) + 140 µL DTNB solution + 20 µL enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8][10]
-
Self-Validation Checkpoints:
-
Positive Control: Include a known inhibitor like Donepezil to validate the assay's performance and provide a benchmark for comparison.
-
Solvent Control: Ensure that the solvent used to dissolve the inhibitors does not significantly affect enzyme activity.
-
Linearity of Reaction: Confirm that the reaction rate in the control wells is linear over the measurement period.
Kinetic Analysis of Inhibition: The Lineweaver-Burk Plot
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are essential. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a classical method for visualizing and determining the type of inhibition.[5][11]
Sources
- 1. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. studiauniversitatis.ro [studiauniversitatis.ro]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Divergent structure-activity relationships of structurally similar acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction | In Vivo [iv.iiarjournals.org]
A Comparative Analysis of Biological Activity: Thiocarbamates vs. Carbamates
A Guide for Researchers and Drug Development Professionals
Introduction: A Tale of Two Esters
In the vast landscape of bioactive molecules, structural nuances often dictate profound differences in function. This is vividly illustrated by the comparison between carbamates and thiocarbamates, two closely related classes of organic compounds. Both are esters, derived from carbamic acid and thiocarbamic acid respectively, and have been successfully leveraged in agriculture and medicine.[1] The pivotal distinction lies in a single atomic substitution: the replacement of an ester oxygen atom in carbamates with a sulfur atom in thiocarbamates.[1][2]
This guide provides an in-depth, objective comparison of the biological activities of these two compound classes. We will explore how this seemingly minor structural alteration dramatically influences their mechanisms of action, leading to divergent applications as pesticides, herbicides, and therapeutic agents. By synthesizing technical data with mechanistic insights, this document aims to equip researchers and drug development professionals with a comprehensive understanding to guide future discovery and design.
The Primary Battleground: Cholinesterase Inhibition
The most widely recognized biological activity for many carbamates and some thiocarbamates is the inhibition of acetylcholinesterase (AChE).[1] This enzyme plays a critical role in the nervous system by hydrolyzing the neurotransmitter acetylcholine, thereby terminating nerve signals.[3] Inhibition of AChE causes an accumulation of acetylcholine, leading to persistent stimulation of nerve and muscle fibers, which is lethal to insects.[1][3]
Carbamates: The Direct Inhibitors
Carbamate insecticides function as reversible inhibitors of AChE.[1][4] The carbamoyl functional group binds directly to the serine hydroxyl residue within the enzyme's active site. This forms a carbamoylated enzyme complex that is significantly more stable and hydrolyzes much more slowly than the acetylated complex formed with acetylcholine.[1] This prolonged inactivation of the enzyme is the basis of their insecticidal effect.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Carbamates.
Thiocarbamates: The Pro-Insecticides
While structurally similar, thiocarbamates are generally less potent direct inhibitors of AChE. Their activity is often dependent on metabolic activation within the target organism. A key bioactivation pathway is sulfoxidation, where the sulfur atom is oxidized to a sulfoxide or sulfone.[5][6] These oxidized metabolites are significantly more potent carbamoylating agents and are often the true active inhibitors of AChE.[5] This requirement for metabolic activation means thiocarbamates can be considered "pro-pesticides." However, this multi-step process generally results in lower overall insecticidal potency compared to their direct-acting carbamate counterparts.[6]
| Compound Class | Primary Mechanism | Potency | Key Feature |
| Carbamates | Direct, reversible inhibition of AChE | Generally high | Acts directly on the enzyme.[3] |
| Thiocarbamates | Inhibition of AChE after metabolic activation (sulfoxidation) | Generally lower | Requires bioactivation to become a potent inhibitor.[5][6] |
| Table 1. Comparison of Cholinesterase Inhibition Mechanisms. |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol provides a robust method for quantifying and comparing the AChE inhibitory potential of test compounds. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.[7][8]
1. Reagent Preparation:
- Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
- AChE Enzyme Solution: Prepare a working solution of AChE (from electric eel or human erythrocytes) in the assay buffer. The final concentration should be optimized for a linear reaction rate (typically 0.1-0.25 U/mL).[7]
- DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution of DTNB in the assay buffer. Protect from light.[7]
- Substrate Solution (ATCI): Prepare a 14-15 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water. This solution should be made fresh before use.[7]
- Inhibitor Solutions: Dissolve test compounds (carbamates, thiocarbamates) and a positive control (e.g., Eserine) in DMSO to create concentrated stock solutions. Prepare a dilution series in the assay buffer.
2. Assay Procedure (96-well plate format):
- Plate Setup: Designate wells for blanks (assay buffer, no enzyme), negative controls (enzyme, no inhibitor), and test compounds at various concentrations.
- Reaction Mixture: To each well, add the components in the following order:
- 140 µL of Assay Buffer.
- 10 µL of the appropriate inhibitor dilution (or vehicle for the negative control).
- 10 µL of the AChE working solution (add assay buffer to blank wells instead).
- Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[6]
- Initiate Reaction: Add 20 µL of DTNB solution and 20 µL of ATCI substrate solution to all wells to start the reaction.
- Measurement: Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[8]
3. Data Analysis:
- Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
- Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[7]
Herbicidal and Fungicidal Activity: A Clear Mechanistic Divergence
While AChE inhibition is a shared (though varied) trait, the pesticidal actions of carbamates and thiocarbamates in agriculture diverge significantly, particularly in their use as herbicides.
Herbicidal Action:
-
Carbamates: Many carbamate herbicides, such as phenmedipham, act by inhibiting photosynthesis, specifically by blocking electron transport in photosystem II.[1][9] This mode of action is completely different from their insecticidal counterparts.
-
Thiocarbamates: This class of herbicides does not inhibit photosynthesis.[1][9] Instead, they primarily target grasses by inhibiting lipid biosynthesis.[10] Crucially, like their insecticidal relatives, they require metabolic sulfoxidation to become active herbicides.[5] This activation pathway and different molecular target result in injury symptoms in grasses that are distinct from those caused by carbamates.[1][9] Thiocarbamate herbicides are also known for their volatility, which requires them to be incorporated into the soil shortly after application.[1][10]
Caption: Metabolic Activation Pathway of Thiocarbamate Herbicides.
Fungicidal Action:
-
Carbamates: Carbamate fungicides exhibit broad-spectrum activity.[11] Some, like N-phenylcarbamates, are effective against fungi that have developed resistance to other fungicides.[12] Their mechanism can involve targeting the thiol groups present in essential fungal enzymes.[13]
-
Dithiocarbamates: A related class where both oxygen atoms are replaced by sulfur, dithiocarbamates (e.g., mancozeb, thiram) are primarily used as broad-spectrum, multi-site fungicides.[1][14] Their ability to chelate metals and react with numerous cellular thiols disrupts various metabolic processes in fungi, making the development of resistance less likely.[14][15] Interestingly, converting some N-phenylcarbamates into their thiocarbamate analogs has been shown to reduce fungicidal activity, highlighting that the oxygen-for-sulfur switch is not always beneficial for all biological targets.[12]
| Activity | Carbamates | Thiocarbamates | Dithiocarbamates |
| Herbicidal | Inhibit photosynthesis.[1][9] | Inhibit lipid synthesis (require activation).[1][5] | Minor role as herbicides.[9] |
| Fungicidal | Broad-spectrum; target thiol groups.[11][13] | Activity can be reduced compared to carbamates.[12] | Potent, multi-site inhibitors.[1][14] |
| Table 2. Comparative Pesticidal Modes of Action. |
Therapeutic Applications: The Dominance of the Carbamate Motif
The carbamate functional group is a highly successful structural motif in modern medicine, valued for its chemical stability and ability to mimic a peptide bond.[16][17][18]
Established Carbamate Drugs: The carbamate moiety is integral to a wide array of approved drugs:
-
Cholinesterase Inhibitors: For treating neurodegenerative disorders like Alzheimer's disease (e.g., Rivastigmine) and myasthenia gravis (e.g., Neostigmine, Pyridostigmine).[2][16]
-
Anticonvulsants: Used in the management of epilepsy (e.g., Felbamate).[16]
-
Antineoplastic Agents: Employed in cancer chemotherapy (e.g., Irinotecan).[16]
-
Muscle Relaxants: Such as Methocarbamol.[16]
-
HIV Protease Inhibitors: Including Darunavir and Ritonavir.[16]
Furthermore, the carbamate group is often used in prodrug strategies to enhance the stability, bioavailability, and effectiveness of parent molecules by protecting them from first-pass metabolism.[16][17]
Emerging Potential of Thiocarbamates and Dithiocarbamates: While not as established as carbamates, thiocarbamates and especially dithiocarbamates are gaining attention for their therapeutic potential. Their strong metal-chelating properties and affinity for thiol groups are central to their activity.[15][19] Dithiocarbamates like disulfiram (used for alcohol aversion) are being investigated in clinical trials for cancer, HIV, and Lyme disease.[15] Their derivatives show promise as antimicrobial, anti-cancer, and neuroprotective agents.[15][19][20]
| Therapeutic Area | Carbamate Examples | Thiocarbamate/Dithiocarbamate Examples |
| Neurodegenerative Disease | Rivastigmine, Neostigmine[2][16] | Dithiocarbamate hybrids show anti-AChE activity.[15] |
| Cancer | Irinotecan, Mitomycin C[16] | Disulfiram (in clinical trials), other DTCs investigated.[15] |
| Epilepsy | Felbamate, Cenobamate[16] | - |
| Infectious Disease | Darunavir (HIV)[16] | Disulfiram (HIV, Lyme disease), other DTCs show antimicrobial properties.[15][19] |
| Table 3. Comparative Therapeutic Applications. |
Cytotoxicity and Metabolism: Pathways Matter
The differing metabolic fates of carbamates and thiocarbamates are crucial to their distinct toxicological and activity profiles.
-
Carbamate Metabolism: Generally involves hydrolysis of the ester bond, breaking the molecule down into its constituent alcohol/phenol and carbamic acid, which is unstable and decomposes.
-
Thiocarbamate Metabolism: The initial and often rate-limiting step is sulfoxidation, as previously discussed. This is a critical activation step for herbicidal and some insecticidal activities.[5] A unique consequence of thiocarbamate metabolism can be the release of carbonyl sulfide (COS), a toxic gas. This pathway is absent in carbamate metabolism and may contribute to distinct toxicological mechanisms.[1]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is used to assess the effect of test compounds on cell viability by measuring the metabolic activity of living cells. Viable cells with active mitochondrial reductases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
1. Cell Culture and Plating:
- Culture a suitable cell line (e.g., HeLa, HepG2) under standard conditions.
- Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
2. Compound Exposure:
- Prepare a serial dilution of the test carbamates and thiocarbamates in the cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing the test compounds. Include wells with medium and solvent (e.g., DMSO) only as controls.
- Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[1]
3. MTT Reaction:
- After the incubation period, remove the compound-containing medium.
- Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[1]
4. Solubilization and Measurement:
- Remove the MTT-containing medium.
- Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[1]
5. Data Analysis:
- Calculate the cell viability as a percentage relative to the untreated control cells.
- Plot cell viability against the logarithm of the compound concentration to determine the IC50 (or GI50) value, representing the concentration that causes 50% inhibition of cell viability.[1]
Conclusion: The Critical Role of a Single Atom
The substitution of a single oxygen atom with sulfur fundamentally distinguishes thiocarbamates from carbamates, leading to a cascade of differences in their biological activities.
-
Cholinesterase Inhibition: Carbamates are typically potent, direct inhibitors of AChE, making them effective insecticides. Thiocarbamates often act as pro-insecticides, requiring metabolic activation and generally exhibiting lower potency.[1]
-
Pesticidal Action: Their modes of action as herbicides are entirely distinct. Carbamates frequently target photosynthesis, a mechanism not shared by thiocarbamate herbicides, which inhibit lipid synthesis after activation.[1][9] Dithiocarbamates, in turn, excel as multi-site fungicides.[14]
-
Therapeutic Value: The carbamate scaffold is a validated and prolific motif in approved pharmaceuticals, from Alzheimer's drugs to anticancer agents.[16][17] Thiocarbamates and dithiocarbamates, while less established, represent an emerging frontier, with their unique metal-chelating and thiol-reactive properties showing promise for new therapeutic strategies.[15]
For researchers and drug development professionals, a deep appreciation of these structure-activity relationships is paramount. Understanding how the oxygen/sulfur switch modulates metabolism, mechanism of action, and potency is crucial for designing next-generation compounds with enhanced efficacy, selectivity, and improved safety profiles.
References
-
Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]
-
Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. [Link]
-
Iyanda, A. A., et al. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research, 11, 239. [Link]
-
F1000Research. (2022). A review of the therapeutic properties of dithiocarbamates. [Link]
-
Takahashi, J., et al. (1986). Fungicidal Activity of N-Phenylcarbamates against Benzimidazole Resistant Fungi. Journal of Pesticide Science, 11(1), 63-68. [Link]
-
Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4). [Link]
-
Wikipedia. (n.d.). Carbamate. [Link]
-
Kaul, S., et al. (2021). The revival of dithiocarbamates: from pesticides to innovative medical treatments. Drug Discovery Today, 26(11), 2643-2654. [Link]
-
MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]
-
Wang, X., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 30(23), 4817. [Link]
-
ACS Publications. (2005). Synthesis and Antifungal Activities of Alkyl N-(1,2,3-Thiadiazole-4-Carbonyl) Carbamates and S-Alkyl N-(1,2,3-Thiadiazole-4-Carbonyl) Carbamothioates. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]
-
Rupa Health. (n.d.). Carbamates. [Link]
-
MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(14), 3277. [Link]
-
Casida, J. E., et al. (1975). Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides. Science, 189(4208), 1011-1014. [Link]
-
Mishra, P., & Singh, P. (2022). Health impacts of the carbamate and dithiocarbamate pesticides: A review. International Journal of Scientific and Research Publications, 12(2). [Link]
-
IPCS INCHEM. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). [Link]
-
Ashton, F. M. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. UC ANR. [Link]
-
e-Krishi Shiksha. (n.d.). Carbamates. [Link]
-
Richardson, R. J., et al. (1993). Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides. Toxicology Letters, 66(2), 165-172. [Link]
-
MDPI. (n.d.). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]
-
Liosi, M. E. (2003). Experimental and clinical toxicology of anticholinesterase agents. Toxicology Letters, 140-141, 235-240. [Link]gov/12676468/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. arsdcollege.ac.in [arsdcollege.ac.in]
- 4. Experimental and clinical toxicology of anticholinesterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
- 11. mdpi.com [mdpi.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 18. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 20. A review of the therapeutic properties of... | F1000Research [f1000research.com]
benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate proper disposal procedures
Comprehensive Guide to the Proper Disposal of Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate
As a laboratory professional or drug development scientist, handling complex synthetic intermediates requires a rigorous approach to safety and environmental compliance. Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate (CAS: 477847-74-8) is a synthetic organic compound featuring a benzyl carbamate (Cbz) protecting group and a cyclohexylamino carbonyl (amide) linkage.
While not classified as a highly reactive explosive or acute poison, carbamate derivatives present specific environmental and chemical hazards that dictate strict disposal protocols. This guide provides the definitive, step-by-step operational and disposal plan for this compound, ensuring your laboratory maintains compliance, safety, and scientific integrity.
Chemical Profile & Hazard Causality
To design a self-validating disposal protocol, we must first understand the chemical behavior of the waste. Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is typically handled as a solid powder or dissolved in organic solvents during synthesis.
The Causality of Carbamate Hazards:
-
Hydrolysis Risk: Carbamates can undergo rapid hydrolysis when exposed to strongly acidic or alkaline media[1]. This degradation releases carbon dioxide ( CO2 ) and the corresponding free amines. If this waste is inadvertently mixed with strong bases in a sealed waste carboy, the evolving CO2 can cause catastrophic container pressurization and rupture.
-
Thermal Decomposition: When exposed to high heat or fire, carbamates decompose to release toxic fumes, including nitrogen oxides ( NOx ) and carbon monoxide ( CO )[2]. Therefore, standard atmospheric burning is prohibited; high-temperature commercial incineration with NOx scrubbers is required.
-
Aquatic Toxicity: Like many lipophilic organic intermediates, carbamate derivatives can be harmful to aquatic life. Standard safety protocols for related benzyl carbamates strictly prohibit flushing these compounds down the drain[3].
Quantitative Waste Stream Parameters
Summarized below are the standardized logistical parameters for segregating and storing this chemical waste prior to final disposal.
| Waste Stream | Container Specification | Primary Disposal Method | Regulatory Classification | Max Accumulation Time |
| Solid Residue | HDPE wide-mouth jar, sealable | High-Temperature Incineration | Non-RCRA or State-Regulated | 90 - 180 days (varies by generator status) |
| Liquid Solution | PTFE/HDPE Carboy (vented cap) | Solvent Blending / Incineration | D001 (if flammable solvent used) | 90 days (Large Quantity Generator) |
| Spill Debris | Double-bagged (6-mil poly) | High-Temperature Incineration | Matches primary chemical | Immediate transfer to EHS |
Operational Handling & Spill Response Protocol
Accidental releases of solid powders require immediate, methodical action. The introduction of water to a carbamate powder spill is a critical error; it increases the surface area of the contamination, creates a slippery suspension, and risks mobilizing the chemical into municipal sewer drains.
Step-by-Step Dry Cleanup Methodology:
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent the tracking of powder throughout the laboratory.
-
Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended), safety goggles, a lab coat, and an N95 or P100 particulate respirator to prevent inhalation of aerosolized powder.
-
Contain the Spill: Surround the powder with a dry, inert absorbent material (e.g., vermiculite or sand) to prevent spreading.
-
Dry Collection: Using a static-free plastic scoop and brush, carefully sweep the powder and absorbent into a pile. Do not use a standard vacuum cleaner , as the static charge could ignite fine organic dust, and standard filters will exhaust the fine particulates back into the room.
-
Transfer to Waste: Deposit the collected material into a sealable, wide-mouth High-Density Polyethylene (HDPE) container.
-
Surface Decontamination: Once the bulk powder is removed, wipe the area with a disposable cloth dampened with a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve and capture the remaining microscopic residue. Place the used cloths into the solid waste container.
Standardized Disposal Procedures
According to the EPA's Land Disposal Restrictions (40 CFR 268.40), carbamate-derived wastes must meet specific treatment standards before land disposal, with high-temperature incineration recognized as the Best Demonstrated Available Technology (BDAT)[4].
Protocol A: Disposal of Solid Waste (Powders and Consumables)
-
Segregation: Collect all unreacted benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate powder, contaminated weighing paper, pipette tips, and spill cleanup materials in a designated "Non-Halogenated Organic Solid Waste" container.
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state the full chemical name. Do not use abbreviations or trade names.
-
Storage: Store the container in a cool, dry, well-ventilated secondary containment tray, strictly isolated from strong oxidizers, strong acids, and strong bases.
-
EHS Transfer: Once the container is 90% full, seal it and transfer it to your facility's Environmental Health and Safety (EHS) accumulation area for eventual shipment to a licensed commercial incinerator.
Protocol B: Disposal of Liquid Waste (Solvent Solutions)
-
Compatibility Check: Ensure the liquid waste carboy does not contain incompatible chemicals (e.g., nitric acid, sodium hydroxide).
-
Venting: Because trace hydrolysis can generate CO2 gas over time, use a waste carboy equipped with a pressure-relief vented cap.
-
Transfer: Slowly pour the dissolved carbamate solution into the "Non-Halogenated Organic Solvent Waste" carboy using a funnel.
-
Secondary Containment: The carboy must remain in a secondary containment bin capable of holding 110% of the carboy's volume.
Waste Workflow Visualization
The following diagram illustrates the validated decision tree for segregating and processing benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate waste.
Figure 1: Standardized laboratory workflow for the segregation, containment, and disposal of carbamate waste.
References
-
Applicability of treatment standards (40 CFR 268.40) . U.S. Environmental Protection Agency (EPA) via eCFR. Retrieved from[Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency (EPA) NEPIS. Retrieved from [Link]
Sources
Advanced Safety and Operational Handling Guide: Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate
As drug development accelerates, laboratories frequently encounter complex, uncharacterized synthetic intermediates. Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is a prime example of a highly functionalized organic molecule requiring stringent, logic-driven safety protocols[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the causality behind the physicochemical properties of this compound, we can implement self-validating engineering controls and Personal Protective Equipment (PPE) strategies that ensure absolute operational safety.
Chemical Hazard Profiling & Toxicological Causality
To handle this compound safely, we must deconstruct its structural motifs and understand how they dictate biological interaction and physical behavior.
-
The Carbamate Motif: Lower molecular weight carbamates are well-documented reversible inhibitors of acetylcholinesterase (AChE), leading to cholinergic toxicity[2]. However, the significant steric bulk of the benzyl and cyclohexyl groups in this specific molecule drastically reduces its affinity for the AChE active site.
-
The Lipophilic Core: The presence of the benzyl rings and the cyclohexyl moiety makes this compound highly hydrophobic. It will readily dissolve in polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM).
-
The Causality of Risk: Because specific toxicological data (LD50) for this exact intermediate is often unpublished, standard pharmaceutical safety protocols dictate we treat it under Occupational Exposure Band 3 (OEB 3) . The primary risks are not acute systemic poisoning, but rather respiratory irritation from powder aerosolization and solvent-mediated cutaneous absorption[3]. When dissolved, solvents like DMSO act as potent permeation enhancers, capable of carrying the lipophilic carbamate directly through the stratum corneum and into the bloodstream[2].
Quantitative PPE Specifications
To mitigate the risks identified above, PPE selection cannot be arbitrary. The table below summarizes the quantitative performance metrics required for your protective gear based on the physical state of the chemical.
| Exposure Scenario | PPE Category | Material Specification | Quantitative Metric / Validation Standard |
| Solid Dispensing | Respiratory | N95 / FFP2 Particulate Respirator | ≥ 95% filtration efficiency for airborne particulates. |
| Solid Dispensing | Hand Protection | Nitrile (Double-layered) | ≥ 0.12 mm thickness (inner layer). Inspect for pinholes. |
| Solution Prep | Hand Protection | Butyl Rubber or Heavy-Duty Nitrile | > 480 minutes breakthrough time against DMSO/DCM. |
| All Scenarios | Eye Protection | Chemical Splash Goggles | ANSI Z87.1 (or EN 166) compliant. No vented safety glasses. |
| All Scenarios | Body Protection | Tyvek® Sleeves / Lab Coat | Fluid-resistant, fully buttoned with knit cuffs. |
Operational Workflows: Self-Validating Protocols
Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.
Protocol A: Weighing and Dispensing (Solid State)
Dry organic powders are highly susceptible to triboelectric charging (static cling). Static repulsion can cause sudden aerosolization of the powder, creating an immediate inhalation hazard.
-
System Verification: Verify the vented balance enclosure (powder hood) is operational. Validation: The digital monitor must read a face velocity between 80–100 feet per minute (fpm).
-
Static Mitigation: Pass an anti-static zero-stat gun over the weighing spatula, the weigh boat, and the gloved hands. Causality: Neutralizing surface ions prevents the powder from leaping off the spatula and contaminating the workspace.
-
Transfer: Slowly transfer the Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate. Keep the source container and the weigh boat as close together as possible to minimize the drop height.
-
Sealing: Cap the vial tightly before removing it from the vented enclosure.
Protocol B: Solution Preparation (Liquid State)
Once the solid is introduced to a solvent, the hazard profile shifts from inhalation to dermal absorption.
-
PPE Shift: Upgrade from standard nitrile to solvent-rated butyl rubber gloves if using DCM, or double-glove with heavy nitrile if using DMSO.
-
Solvent Addition: Inside a certified chemical fume hood (>100 fpm face velocity), use a positive displacement pipette to add the solvent to the pre-weighed solid. Causality: Positive displacement prevents the vapor pressure of volatile solvents from altering the dispensed volume, ensuring molar accuracy.
-
Dissolution: Vortex the sealed vial. Do not sonicate unsealed vials, as ultrasonic waves generate micro-aerosols of the solvent-chemical mixture.
-
Decontamination: Wipe down the exterior of the vial with a solvent-dampened lint-free wipe before transferring it to the analytical bench.
Process Visualization
The following decision tree dictates the necessary engineering controls and PPE based on the operational state of the chemical.
Workflow for exposure control and PPE selection based on chemical physical state.
Spill Response & Disposal Plans
In the event of a breach, immediate and methodical action is required to prevent cross-contamination.
Solid Spill Mitigation
-
Isolate: Evacuate personnel within a 5-foot radius.
-
Suppress: Do not sweep. Sweeping generates hazardous dust clouds. Instead, gently drape damp paper towels (using water or a 10% isopropanol solution) over the powder to suppress aerosolization.
-
Collect: Scoop the dampened mass using a non-sparking plastic scraper into a hazardous waste bag.
Liquid Spill Mitigation (Solvent-Dissolved Carbamate)
-
Contain: Surround the spill with universal chemical absorbent pads.
-
Neutralize: Carbamates are susceptible to base-catalyzed hydrolysis[4]. After absorbing the bulk liquid, spray the contaminated surface with a mild basic solution (e.g., 5% NaOH or a commercial alkaline decontaminant) and let it sit for 15 minutes to break the amide/carbamate bonds.
-
Sanitize: Wash the area thoroughly with soap and water.
-
Disposal: All contaminated pads, gloves, and wipes must be placed in a sealed, clearly labeled container for high-temperature hazardous organic waste incineration. Do not pour any solutions down the aqueous drain.
References
- Guidechem. "CAS 1373433-58-9 Benzyl (4-((2,3-dihydroxypropyl)sulfonyl)-2-methylbutan-2-yl)carbamate - Suppliers map" (Contains upstream/downstream mapping for Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate). Guidechem.
- Fisher Scientific. "SAFETY DATA SHEET: Benzyl carbamate." Fisher Scientific.
- StatPearls. "Carbamate Toxicity." National Center for Biotechnology Information (NCBI).
- Journal of Pioneering Medical Sciences. "Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning." JPMS Online.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
